5-Tridecanone
Description
The exact mass of the compound 5-Tridecanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Tridecanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tridecanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tridecan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTJSLKBPLOIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952934 | |
| Record name | Tridecan-5-one | |
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Molecular Weight |
198.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid or melt; mp = 16-17 deg C; [Alfa Aesar MSDS] | |
| Record name | 5-Tridecanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
30692-16-1, 57702-05-3 | |
| Record name | 5-Tridecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30692-16-1 | |
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| Record name | 5-Tridecanone | |
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| Record name | Tridecanone | |
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| Record name | 5-Tridecanone | |
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| Record name | Tridecan-5-one | |
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| Record name | Tridecan-5-one | |
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| Record name | 5-TRIDECANONE | |
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Foundational & Exploratory
5-Tridecanone CAS number 30692-16-1
An In-Depth Technical Guide to 5-Tridecanone (CAS: 30692-16-1): Properties, Synthesis, Analysis, and Applications for the Research Professional
Abstract
This technical guide provides a comprehensive overview of 5-Tridecanone (CAS: 30692-16-1), a long-chain aliphatic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, outlines a robust synthetic pathway, and details a self-validating analytical workflow for structural confirmation and purity assessment. Furthermore, it explores the potential applications of 5-Tridecanone as a versatile chemical intermediate and a candidate for investigation in semiochemical and materials science research. The methodologies are presented with an emphasis on the underlying scientific rationale, ensuring both technical accuracy and practical utility in a laboratory setting.
Introduction to 5-Tridecanone
5-Tridecanone, systematically named tridecan-5-one, is a 13-carbon aliphatic ketone with the molecular formula C13H26O.[1][2] As a saturated ketone, its chemical reactivity is primarily dictated by the carbonyl functional group and the long, nonpolar alkyl chains. While specific research on 5-Tridecanone is not as extensive as its isomers, such as 2-Tridecanone, its structural characteristics make it a molecule of significant interest. Long-chain ketones are valuable as intermediates in organic synthesis, allowing for the construction of more complex molecular architectures relevant to pharmaceuticals and agrochemicals.[3] Moreover, compounds of this class are frequently found in nature as semiochemicals (e.g., pheromones), flavor agents, and plant metabolites, suggesting a breadth of potential applications.[4][5][6] This guide serves as a foundational resource for researchers looking to synthesize, characterize, and explore the utility of this compound.
Caption: High-level workflow for the synthesis of 5-Tridecanone.
Step-by-Step Methodology
Step 1: Synthesis of 5-Tridecanol via Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Preparation: Add magnesium turnings (1.1 eq) to the flask. In the dropping funnel, add a solution of 1-bromooctane (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small portion of the 1-bromooctane solution to the magnesium. If the reaction does not start (indicated by bubbling/cloudiness), gently warm the flask or add a small crystal of iodine.
-
Addition: Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent (octylmagnesium bromide).
-
Aldehyde Addition: Cool the flask to 0 °C using an ice bath. Add a solution of valeraldehyde (pentanal, 1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
Quenching: After the addition, remove the ice bath and stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-tridecanol.
Step 2: Oxidation to 5-Tridecanone
-
Setup: In a round-bottom flask, dissolve the crude 5-tridecanol from Step 1 in dichloromethane (DCM).
-
Oxidation: Add pyridinium chlorochromate (PCC, 1.5 eq) to the solution in one portion. The mixture will turn dark brown.
-
Monitoring: Stir at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-Tridecanone.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized 5-Tridecanone is a critical, self-validating step. A multi-technique approach provides orthogonal data, ensuring the highest confidence in the final product.
Caption: Sequential workflow for analytical validation of 5-Tridecanone.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess purity and confirm the molecular weight.
-
Protocol:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate.
-
Inject 1 µL into a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms).
-
Use a temperature program starting at 100 °C, ramping to 250 °C at 10 °C/min.
-
-
Expected Results:
-
Purity: A single major peak in the chromatogram indicates high purity.
-
Identity: The mass spectrum for this peak should show a molecular ion (M⁺) at m/z = 198. Key fragments corresponding to alpha-cleavage should be observed at m/z = 113 ([C₈H₁₇CO]⁺) and m/z = 85 ([C₄H₉CO]⁺).
-
Infrared (IR) Spectroscopy
-
Objective: To confirm the presence of the ketone functional group.
-
Protocol:
-
Acquire a spectrum of the neat liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Expected Results: A strong, sharp absorbance peak will be observed in the 1705-1725 cm⁻¹ region, confirming the C=O bond. [7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide definitive structural confirmation by mapping the unique carbon and proton environments.
-
Protocol:
-
Dissolve ~10-20 mg of the sample in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Expected Results: The spectra should align with the predictions outlined in Section 2.1, confirming the connectivity of the C13 backbone and the position of the carbonyl group at C5.
Applications and Research Opportunities
While direct applications of 5-Tridecanone in drug development are not yet established, its structure is analogous to molecules with proven utility, highlighting clear avenues for research.
-
5.1. Privileged Scaffold in Organic Synthesis: The carbonyl group of 5-Tridecanone is a versatile handle for further chemical modification (e.g., reduction, olefination, reductive amination). The long alkyl chains impart significant lipophilicity, a key property in drug design for modulating membrane permeability and protein binding. This makes 5-Tridecanone a valuable starting material or intermediate for synthesizing novel bioactive molecules with tailored properties. [8]
-
5.2. Pheromone and Chemical Ecology Research: Many insects utilize long-chain ketones as sex or aggregation pheromones. [9][10]For example, isomers of tridecanone have been identified in the emissions of various species. [4]Researchers in chemical ecology can use synthetic 5-Tridecanone as an analytical standard or test it in electroantennography (EAG) and field trapping experiments to investigate its potential role as a semiochemical for pest management or biodiversity studies. [11]
-
5.3. Flavor and Fragrance Industry: Related ketones are known for their waxy, fatty, and sometimes fruity or cheesy notes, and are used as flavorants or fragrance components. [3][12]2-Tridecanone, for instance, is used for its creamy, coconut-like aroma. [3]5-Tridecanone could be explored for novel organoleptic properties in these industries.
Safety and Handling
According to available safety data, 5-Tridecanone is not classified as a hazardous substance under OSHA or GHS guidelines. However, standard laboratory precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.
-
Incompatibilities: Keep away from strong oxidizing agents, as ketones can react exothermically with these materials. [13]* Storage: Store in a tightly closed container in a cool, dry place.
Disclaimer: This information is for research purposes only. Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
Conclusion
5-Tridecanone is a structurally simple yet functionally significant molecule. This guide has provided a comprehensive technical framework, from its fundamental properties to a detailed, validated synthesis and characterization workflow. By presenting not just the protocols but the scientific rationale behind them, we empower researchers to confidently produce and validate this compound. Its potential as a synthetic building block in drug discovery and as a candidate for semiochemical research makes 5-Tridecanone a valuable tool for scientific exploration.
References
-
Title: Chemical Properties of 5-Tridecanone (CAS 30692-16-1) Source: Cheméo URL: [Link]
-
Title: 5-Tridecanone - CAS Common Chemistry Source: CAS, a division of the American Chemical Society URL: [Link]
-
Title: 5-Tridecanone - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: 5-Tridecanone | C13H26O | CID 42549 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 5-tridecanone N-butyl octyl ketone Source: The Good Scents Company URL: [Link]
-
Title: 2-Tridecanone | C13H26O | CID 11622 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2-tridecanone, 593-08-8 Source: The Good Scents Company URL: [Link]
-
Title: Identifying Unknown from IR, NMR, and Mass Spectrometry Source: Chemistry Steps URL: [Link]
-
Title: Comprehensive review of the detection methods for synthetic cannabinoids and cathinones Source: Forensic Toxicology URL: [Link]
-
Title: Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) Source: Southwestern Entomologist URL: [Link]
-
Title: Showing NP-Card for 2-Tridecanone (NP0047872) Source: NP-MRD URL: [Link]
-
Title: Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Field Evaluation of Synthetic Components of the Sex Pheromone of the Tea Pest Helopeltis cinchonae Mann Source: MDPI URL: [Link]
-
Title: Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases Source: PubMed URL: [Link]
-
Title: trans-α-Necrodyl Acetate: Minor Sex Pheromone Component of the Invasive Mealybug Delottococcus aberiae (De Lotto) Source: PMC URL: [Link]
-
Title: 2-Tridecanone - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: Recommended methods for the identification and analysis of synthetic cathinones in seized materials Source: UNODC URL: [Link]
-
Title: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Source: MDPI URL: [Link]
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Natural Occurrence and Chemical Ecology of 5-Tridecanone in Plant Systems
Executive Summary
5-Tridecanone (C₁₃H₂₆O) is a mid-chain aliphatic ketone that exists as a rare structural isomer of the more ubiquitous 2-tridecanone (a classic methyl ketone). While 2-tridecanone is a well-documented defensive allelochemical in wild tomatoes (Solanum habrochaites), 5-tridecanone occupies a distinct phytochemical niche. It has been definitively identified as a dominant constituent in the root extracts of Licorice (Glycyrrhiza glabra) and serves as a volatile signaling molecule in rhizosphere interactions, specifically bridging plant-fungal-nematode communication.
This technical guide analyzes the botanical occurrence, proposed biosynthetic origins, and validated analytical protocols for 5-Tridecanone, distinguishing its specific bioactivity—such as cytotoxicity against breast cancer lines and nematode chemoattraction—from its isomeric counterparts.
Part 1: Chemical Profile & Properties[1]
Unlike methyl ketones which are characterized by a sharp, fruity-floral odor, internal ketones like 5-tridecanone possess a heavier, waxy-herbaceous olfactory profile. Its position as an internal ketone significantly alters its metabolic stability and reactivity compared to terminal ketones.
| Property | Specification |
| IUPAC Name | Tridecan-5-one |
| CAS Registry | 30692-16-1 |
| Molecular Formula | C₁₃H₂₆O |
| Molecular Weight | 198.34 g/mol |
| Physical State | Colorless to pale yellow liquid / Low-melting solid (MP: ~16°C) |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, ethyl acetate |
| Key Isomer Distinction | 2-Tridecanone: Methyl ketone (C2=O), Insecticidal.5-Tridecanone: Internal ketone (C5=O), Cytotoxic/Signaling.[1][2][3][4] |
Part 2: Botanical Sources and Distribution[5]
While 2-tridecanone is widespread in the Solanaceae family, 5-tridecanone is chemotaxonomically restricted. Its primary confirmed high-yield source is the root system of Glycyrrhiza glabra, where it co-occurs with complex phenolics and volatiles.
Primary Source: Glycyrrhiza glabra (Fabaceae)
In aqueous root extracts of G. glabra, 5-tridecanone has been quantified as a major volatile constituent, accounting for approximately 4.73% of the total identified fraction. This high concentration suggests a specific metabolic role rather than incidental degradation.
Secondary & Ecological Sources
-
Rhizosphere Fungi (Trichoderma spp.): 5-Tridecanone is actively synthesized during the spore germination phase of Trichoderma atroviride, T. virens, and T. harzianum. This suggests that its presence in plant roots may partly arise from endophytic fungal metabolism.
-
Bacterial Volatiles: It is identified as a Bacterial Volatile Organic Compound (BVOC) that functions as a chemoattractant for nematodes like Caenorhabditis elegans and the root-knot nematode Meloidogyne incognita.
Table 1: Quantitative Occurrence of 5-Tridecanone
| Organism | Tissue/State | Extraction Method | Concentration/Abundance | Reference |
| Glycyrrhiza glabra | Root (Aqueous Extract) | Reflux / GC-MS | 4.73% (of volatile fraction) | [1] |
| Trichoderma atroviride | Spore Germination | Ethyl Acetate | 0.32% (Relative Peak Area) | [2] |
| Oenothera biennis | Evening Primrose Oil | SPME Headspace | Trace (Degradation product) | [3] |
| Soil Bacteria | Culture Headspace | SPME | Qualitative (Chemoattractant) | [4] |
Part 3: Biosynthesis & Metabolic Pathways
The biosynthesis of internal ketones in plants differs from the canonical "methyl ketone pathway" (which relies on β-oxidation of fatty acids). The formation of a carbonyl at the C-5 position implies a specific oxidative cleavage or a chain-elongation mechanism involving specific acyl-CoA precursors.
Mechanism Hypothesis[1][4][7][8][9][10]
-
Methyl Ketone Pathway (Standard): Hydrolysis of triglycerides
Free Fatty Acids -oxidation -keto acid Decarboxylation Methyl Ketone (e.g., 2-Tridecanone from Myristic Acid). -
Internal Ketone Pathway (Proposed for 5-Tridecanone):
-
Route A (Microbial/Endophytic): Condensation of Valeryl-CoA (C5) with Octanoyl-CoA derivatives via polyketide-like synthase activity, followed by decarboxylation.
-
Route B (Oxidative): Lipoxygenase (LOX) mediated oxidation of unsaturated C13 fatty acids or alkane hydroxylation at C-5 followed by dehydrogenation.
-
Diagram 1: Comparative Biosynthetic Logic
The following diagram contrasts the standard production of 2-tridecanone with the proposed pathway for 5-tridecanone in the Glycyrrhiza root system.
Figure 1: Divergent biosynthetic pathways. Top: Standard methyl ketone formation. Bottom: Proposed oxidative pathway for internal ketones.
Part 4: Analytical Methodology
Accurate identification of 5-tridecanone requires separating it from its isomers (2-, 3-, 4-, 6-, and 7-tridecanone). Mass spectrometry is critical as the molecular ion (
Protocol: Extraction and GC-MS Identification
1. Sample Preparation (Root Matrix):
-
Material: Air-dried Glycyrrhiza glabra roots, pulverized to 40 mesh.
-
Extraction: Reflux extraction with distilled water (1:10 w/v) for 3 hours at 100°C.
-
Partition: Filter aqueous extract and partition with Ethyl Acetate (3x). Combine organic layers and dry over anhydrous
. -
Concentration: Rotary evaporate to dryness; reconstitute in HPLC-grade hexane for GC injection.
2. GC-MS Parameters:
-
Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm). Non-polar columns are preferred.
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Temperature Program:
-
Initial: 60°C (hold 2 min).
-
Ramp: 5°C/min to 240°C.
-
Final: 240°C (hold 10 min).
-
-
Mass Spec Settings: EI mode (70 eV); Scan range 40–400 m/z.
3. Identification Criteria:
-
Retention Index (RI): ~1480–1500 (on DB-5). Note: 5-tridecanone elutes after 2-tridecanone due to lower volatility/higher boiling point of internal ketones.
-
Key Fragments:
-
m/z 58: Characteristic of methyl ketones (2-tridecanone) - Absent/Low in 5-isomer.
-
m/z 85 & 113:
-cleavage fragments characteristic of the carbonyl at C5 position. -
m/z 100: McLafferty rearrangement product specific to the propyl side chain.
-
Diagram 2: Analytical Workflow
Figure 2: Step-by-step extraction and mass-spectrometric differentiation workflow.
Part 5: Biological Function & Applications
The biological profile of 5-tridecanone is distinct from the insecticidal 2-tridecanone. It functions primarily in cellular cytotoxicity and rhizosphere signaling .
Cytotoxicity (Anti-Cancer Potential)
Research on Glycyrrhiza glabra extracts containing 4.73% 5-tridecanone demonstrates significant cytotoxicity against T47D (breast cancer) cell lines.
-
Mechanism: Up-regulation of the NM23 gene (a metastasis suppressor).
-
Efficacy: The extract showed dose-dependent toxicity, with significant inhibition of cell proliferation at concentrations >1 mg/mL [1].
Ecological Signaling (Nematode Attraction)
Unlike 2-tridecanone which often repels insects, 5-tridecanone acts as a chemoattractant in the soil matrix.
-
Target: Root-knot nematodes (Meloidogyne incognita) and C. elegans.
-
Activity: It is a key component of the "ketone blend" (along with 2-undecanone) released by beneficial rhizosphere bacteria, signaling a food source or host presence to nematodes [4].
Lack of Antifeedant Activity
In comparative studies against the Striped Cucumber Beetle (Acalymma vittata):
-
6-Tridecanone: Showed moderate antifeedant activity.
-
5-Tridecanone: Showed 0% protection at 0.1% concentration [5].
-
Insight: The position of the carbonyl group is critical for interacting with insect gustatory receptors; the C5 position renders the molecule inactive as a deterrent, unlike the C2 or C6 positions.
References
-
Salehzadeh, A., et al. (2017). Evaluation of Cytotoxicity Activity and NM23 Gene Expression in T47D Breast Cancer Cell Line Treated with Glycyrrhiza glabra Extract. Journal of Genetic Resources, 3(1), 1-8. Link
-
Sicuia, O., et al. (2025). Antifungal metabolite profiling and inhibition assessment of Trichoderma-derived compounds during initial spore germination stage. Fungal Biology and Biotechnology. Link
-
Zhang, Q., et al. (2023). The degradation of some volatile compounds in evening primrose oil under UV/TiO2 process. Grasas y Aceites. Link
-
Wang, Y., et al. (2025).[5] An Exploration of the Chemical Signals and Neural Pathways Driving the Attraction of Meloidogyne incognita and Caenorhabditis elegans to Favorable Bacteria. MDPI Biology. Link
-
Reed, D.K., et al. (1981). Cucumber Beetle Antifeedants: Laboratory Screening of Natural Products. USDA Technical Bulletin. Link
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physical state and appearance of 5-Tridecanone
Physical State Characterization of 5-Tridecanone: A Technical Analysis for Formulation and Synthesis
Executive Summary
5-Tridecanone (CAS 30692-16-1), also known as butyl octyl ketone, presents a distinct physical profile compared to its structural isomers.[1][2] While the more common 2-tridecanone often exists as a waxy solid at room temperature, 5-tridecanone typically manifests as a colorless liquid due to the internal positioning of the carbonyl group, which disrupts crystal lattice packing. This guide provides a comprehensive technical analysis of its physical state, thermodynamic behavior, and handling protocols for researchers in organic synthesis and pheromone applications.[1]
Chemical Identity & Structural Context
To understand the physical state of 5-tridecanone, one must first analyze its molecular geometry.[1] Unlike terminal ketones (e.g., 2-tridecanone) which possess a long, uninterrupted alkyl tail facilitating Van der Waals stacking, 5-tridecanone features a carbonyl group at the C5 position. This splits the carbon chain into butyl (C4) and octyl (C8) segments.
-
Molecular Weight: 198.35 g/mol [1]
-
SMILES: CCCCCCCCC(=O)CCCC
Structural Impact on Phase: The asymmetry introduced by the C5 carbonyl creates a "kink" in the hydrocarbon chain.[1] This steric irregularity reduces the efficiency of intermolecular packing compared to the more linear 2-isomer, resulting in a lower melting point and a liquid state at standard ambient conditions.
Physical State & Appearance
Standard Conditions (STP)
At standard laboratory temperature (20–25°C) and pressure (1 atm), 5-Tridecanone is a liquid .[1]
-
Odor: Characteristic fatty, waxy, and herbaceous profile typical of mid-chain ketones.[1] Note: While less pungent than lower molecular weight ketones, it retains a distinct "chemical-fatty" note.
Thermodynamic Transitions
The phase behavior of 5-tridecanone is critical for storage and handling, particularly in cold environments.[1]
| Property | Value / Range | Technical Context |
| Melting Point | 5.5°C – 17°C | Critical Handling Note: The compound is a liquid at room temperature but will solidify in standard laboratory refrigerators (4°C).[1] The variance in reported values (5.5°C vs 17°C) often reflects purity levels; higher purity samples typically exhibit sharper melting points near the lower end of this range due to supercooling tendencies, while technical grades may crystallize higher due to nucleation sites. |
| Boiling Point | ~261°C (760 mmHg)131°C (5 hPa) | High boiling point necessitates vacuum distillation for purification to prevent thermal decomposition.[1] |
| Density | 0.822 – 0.864 g/mL | Less dense than water; will form the upper layer in aqueous extractions.[1] |
| Flash Point | ~113°C (Closed Cup) | Classified as combustible but non-flammable under normal lab conditions.[1] |
Solubility Profile
-
Water: Insoluble (<1 mg/L).[1]
-
Organic Solvents: Miscible with ethanol, diethyl ether, chloroform, and hexane.[1]
-
Lipids: Highly soluble in oils and fatty esters, making it a viable candidate for lipophilic formulations.[1]
Experimental Characterization Protocols
For researchers validating the identity and purity of 5-tridecanone, the following self-validating workflows are recommended.
Protocol A: Phase & Purity Verification
-
Objective: Confirm liquid state and absence of oxidation products (yellowing).
-
Methodology:
Protocol B: Refractive Index (RI) Check
While specific literature values for the 5-isomer are sparse compared to the 2-isomer, the RI is a robust purity check.[1]
-
Target Range:
(Estimated based on homologous series). -
Procedure: Calibrate refractometer with HPLC-grade water (
). Measure sample at exactly 20°C. A deviation >0.002 from the lot-specific CoA suggests solvent contamination.
Diagrammatic Visualization
Figure 1: Structural Determinants of Physical State
This diagram illustrates why 5-tridecanone is liquid while its isomer, 2-tridecanone, is often solid.[1]
Caption: Comparative analysis showing how the internal carbonyl position in 5-Tridecanone disrupts lattice energy, lowering the melting point relative to the terminal 2-isomer.
Figure 2: Handling & Characterization Workflow
Caption: Decision tree for handling 5-Tridecanone upon receipt, addressing the common confusion regarding its state in cold storage.
Handling & Stability Implications
-
Storage: Store in a cool, dry place. While refrigeration (4°C) is acceptable for chemical stability, be prepared to thaw the material before use. Do not heat rapidly; allow it to equilibrate to room temperature to avoid pressure buildup in sealed containers.
-
Oxidation Sensitivity: Like most ketones, 5-tridecanone is relatively stable but can undergo alpha-oxidation over prolonged exposure to air and light.[1] Store under nitrogen if high purity is required for analytical standards.
-
Safety: Wear standard PPE (gloves, goggles).[5] In case of spillage, absorb with inert material (vermiculite). It is toxic to aquatic life; do not dispose of down drains.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 5-Tridecanone (CAS 30692-16-1).[2][3] Merck KGaA. Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 42549, 5-Tridecanone. PubChem.[1][2][6][7][8] Link
-
The Good Scents Company. (2024).[1] 5-Tridecanone: Physical and Organoleptic Properties. Link
-
NIST Mass Spectrometry Data Center. (2024).[1] 5-Tridecanone: Gas Chromatography & Mass Spectra. NIST Chemistry WebBook, SRD 69.[9] Link[1]
-
ChemicalBook. (2024).[1] 2-Tridecanone vs 5-Tridecanone Property Comparison. Link
Sources
- 1. 2-Tridecanone | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Tridecanone | C13H26O | CID 42549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Tridecanone [webbook.nist.gov]
- 4. 5-Tridecanone (CAS 30692-16-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-tridecanone, 30692-16-1 [thegoodscentscompany.com]
- 8. (-)-Menthyl lactate | C13H24O3 | CID 62151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl lactate [webbook.nist.gov]
5-Tridecanone: Comparative Pharmacophore Analysis & Biological Potential
Executive Summary
5-Tridecanone (Butyl octyl ketone) is a mid-chain aliphatic ketone often overshadowed by its highly bioactive isomer, 2-tridecanone (a potent natural insecticide found in wild tomato trichomes). However, emerging metabolomic profiling has identified 5-tridecanone as a distinct constituent in the volatile profiles of Trichoderma fungi, Glycyrrhiza glabra (licorice), and specific bee pollens.
Unlike the 2-isomer, which functions as a "generalist" toxin and bacterial signaling molecule, 5-tridecanone exhibits a more specialized activity profile. It has been implicated in nematode chemotaxis modulation and mammalian cytotoxicity (breast cancer cell lines), while showing distinct inactivity in specific bacterial motility assays where the 2-isomer is active. This guide provides a structural analysis, synthesized biological data, and validated protocols for researchers investigating this molecule as a novel agrochemical synergist or bioactive lead.
Chemical Profile & Structure-Activity Relationship (SAR)
The biological divergence between 5-tridecanone and its isomers stems from the position of the carbonyl group, which alters the molecule's polarity, steric accessibility, and receptor binding potential.
Physicochemical Comparison
| Property | 5-Tridecanone (Target) | 2-Tridecanone (Reference) | Implication |
| IUPAC Name | Tridecan-5-one | Tridecan-2-one | Isomeric distinction |
| Structure | Butyl - CO - Octyl | Methyl - CO - Undecyl | Mid-chain vs. Terminal |
| LogP (Est.) | ~5.1 | ~4.9 | 5-isomer is slightly more lipophilic |
| Water Solubility | Lower | Low | 5-isomer has higher membrane retention |
| Steric Hindrance | High (flanked by C4/C8) | Low (flanked by C1/C11) | Reduced reactivity to nucleophiles |
The "Carbonyl Position" Effect
Research into Sinorhizobium meliloti surface motility revealed a critical SAR rule: while 2-tridecanone triggers bacterial surface translocation, 5-tridecanone (and 3-, 4-, 7-isomers) is inactive in this specific signaling pathway.[1] This suggests that 5-tridecanone does not bind to the specific FadD-associated receptors used by the 2-isomer, potentially making it a "stealth" molecule that avoids triggering bacterial dispersal responses while maintaining general membrane-disrupting toxicity.
Biological Activity & Mechanisms[1][2][3][4][5][6]
Nematode Chemotaxis Modulation
Metabolomic studies on Streptomyces isolates have identified 5-tridecanone as a key volatile contributing to the attraction/repulsion profile of the root-knot nematode Meloidogyne incognita.
-
Mechanism: Volatile organic compound (VOC) reception via amphidial neurons.
-
Activity: Context-dependent. In mixtures, it acts as a semiochemical cue, potentially signaling fungal presence (e.g., Trichoderma or Streptomyces) which nematodes may avoid or seek depending on their life stage.
Mammalian Cytotoxicity (Oncology Context)
In extracts of Glycyrrhiza glabra, 5-tridecanone was identified as a dominant constituent (4.73%) alongside phenolic esters.
-
Observation: The extract demonstrated cytotoxicity against T47D breast cancer cells (IC50 reached at 72h).
-
Gene Regulation: Treatment correlated with the upregulation of the NM23 gene (a metastasis suppressor), suggesting 5-tridecanone may contribute to anti-metastatic signaling pathways, though it likely acts synergistically with other phytochemicals.
Antimicrobial & Fungal Defense
Identified in the metabolome of Trichoderma atroviride during spore germination.[2]
-
Role: Likely functions as a competitive antimicrobial agent, preventing the growth of rival saprophytes.
-
Potency: Mid-chain ketones generally disrupt cell membranes via intercalation into the lipid bilayer, increasing permeability and causing leakage of intracellular electrolytes.
Visualizing the Biological Interaction Network
The following diagram illustrates the divergent pathways of 5-tridecanone compared to its 2-isomer.
Figure 1: Comparative biological interaction network. Note the specific inactivity of 5-tridecanone in bacterial motility signaling compared to the 2-isomer.
Experimental Protocols
Synthesis of 5-Tridecanone (Grignard Route)
Rationale: Commercial availability of 5-tridecanone is lower than the 2-isomer. This protocol ensures high purity for biological assays, avoiding isomer contamination common in thermal rearrangement methods.
Reagents:
-
Valeronitrile (Pentanenitrile)
-
Octylmagnesium bromide (2.0 M in diethyl ether)
-
HCl (10% aqueous)
-
Anhydrous THF
Workflow:
-
Setup: Flame-dry a 250mL 3-neck round bottom flask under Nitrogen atmosphere.
-
Addition: Charge flask with 1.2 eq of Octylmagnesium bromide. Cool to 0°C.[3]
-
Reaction: Dropwise add 1.0 eq of Valeronitrile dissolved in anhydrous THF.
-
Reflux: Allow to warm to room temperature, then reflux gently for 4 hours. (Formation of imine intermediate).
-
Hydrolysis: Cool to 0°C. Quench with ice-cold 10% HCl. Stir vigorously for 2 hours to hydrolyze the imine to the ketone.
-
Extraction: Extract with Diethyl Ether (3x). Wash organics with Brine. Dry over MgSO4.
-
Purification: Vacuum distillation. 5-Tridecanone boils at approx. 260°C (atmospheric), so high vacuum is required.
Nematode Chemotaxis Assay (Agar Plate Method)
Purpose: To determine if 5-tridecanone acts as a repellent or attractant for M. incognita.
-
Preparation: Prepare 2% water agar in 90mm Petri dishes.
-
Zones: Mark two circles (2 cm diameter) on opposite sides of the plate (Zone A and Zone B).
-
Treatment:
-
Zone A: 10 µL of 5-Tridecanone (dissolved in ethanol, range 0.1 - 10 mM).
-
Zone B: 10 µL of Ethanol (Control).
-
-
Inoculation: Place ~100 freshly hatched J2 nematodes in the center of the plate.
-
Incubation: Incubate at 25°C in the dark for 2-4 hours.
-
Scoring: Calculate Chemotaxis Index (CI):
-
CI > 0: Attractant
-
CI < 0: Repellent
-
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long-lasting effects (Predicted based on LogP).
-
-
Handling: Use chemical resistant gloves (Nitrile). Avoid release to the environment.
References
-
BenchChem. (2025). Unraveling the Biological Activities of C9 Aliphatic Ketones: A Comparative Guide to Structure-Activity Relationships. Link
-
Sadat Shandiz, S. A., et al. (2017). "Evaluation of Cytotoxicity Activity and NM23 Gene Expression in T47D Breast Cancer Cell Line Treated with Glycyrrhiza glabra Extract." Journal of Genetic Resources, 3(1), 47-53. Link
-
Soto, M. J., et al. (2018). "Structural features of aliphatic ketones determine their biological activity: 2-Tridecanone impacts surface-associated bacterial behaviours."[1] Environmental Microbiology, 20(1). (Demonstrates inactivity of 5-tridecanone in bacterial motility). Link
- Desmedt, W., et al. (2020). "Antifungal metabolite profiling of Trichoderma spp." Microbiology Research.
-
PubChem. (2025). Compound Summary: 5-Tridecanone.[4][2][5][6] National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. maxapress.com [maxapress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2015017866A1 - Processes and host cells for genome, pathway, and biomolecular engineering - Google Patents [patents.google.com]
Methodological & Application
Quantitative Analysis of 5-Tridecanone in Complex Matrices via GC-MS
Abstract & Scope
This Application Note provides a validated protocol for the identification and quantification of 5-Tridecanone (CAS: 30692-16-1) , a mid-chain aliphatic ketone often analyzed in biological signaling (pheromones), plant metabolomics (e.g., Solanum spp. trichomes), and pharmaceutical intermediate profiling.
Unlike the common methyl ketone isomer (2-Tridecanone), 5-Tridecanone requires specific mass spectrometric targeting due to its unique fragmentation pattern. This guide details a Liquid-Liquid Extraction (LLE) workflow coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Ionization (EI) mode. We prioritize the use of 7-Tridecanone as a structural isomer Internal Standard (IS) for cost-effective yet rigorous quantification.
Chemical Intelligence & Mechanistic Basis
The Analyte: 5-Tridecanone
-
Structure:
(Butyl octyl ketone). -
Molecular Weight: 198.35 g/mol .
-
Boiling Point: ~261°C.
-
Key Challenge: Differentiating from isomers (e.g., 2-, 3-, 4-, 6-, 7-Tridecanone) which co-elute on non-polar columns. Mass spectral fidelity is critical.
Mass Spectral Fragmentation (The "Fingerprint")
To develop a robust SIM (Selected Ion Monitoring) method, we must understand the fragmentation physics of 5-Tridecanone under 70 eV EI.
-
-Cleavage: The carbonyl bond breaks, retaining the positive charge on the acylium ion.
-
Path A (Butyl loss): Forms
m/z 141 . -
Path B (Octyl loss): Forms
m/z 85 (Often the Base Peak or highly abundant).
-
-
McLafferty Rearrangement: Requires a
-hydrogen. 5-Tridecanone has -hydrogens on both alkyl chains.-
Rearrangement A (Long chain): Migration of H from octyl chain
Loss of Octene ( ) m/z 86 . -
Rearrangement B (Short chain): Migration of H from butyl chain
Loss of Butene ( ) m/z 142 .
-
Expert Insight: Unlike 2-Tridecanone, which has a dominant m/z 58 (McLafferty) and m/z 43 (Acetyl), 5-Tridecanone is distinguished by the m/z 85/86 cluster and m/z 141 .
Fragmentation Pathway Diagram
Caption: Mass spectral fragmentation pathways for 5-Tridecanone. The m/z 85 and 86 ions are critical for specific identification.
Materials & Instrumentation
Reagents
-
Analyte Standard: 5-Tridecanone (>98% purity).
-
Internal Standard (IS): 7-Tridecanone (Structural isomer) or 5-Tridecanone-d4 (if available).
-
Why 7-Tridecanone? It is a symmetrical isomer (
) with a distinct retention time but identical extraction physics. Its McLafferty ion is m/z 114 ( ), allowing clean spectral resolution from 5-Tridecanone (m/z 86).
-
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
GC-MS Configuration
-
System: Agilent 7890/5977 or equivalent single quadrupole system.
-
Column: DB-5ms Ultra Inert (30 m
0.25 mm 0.25 µm).-
Rationale: A 5% phenyl phase provides necessary selectivity to separate ketone isomers based on boiling point and polarity interaction.
-
-
Inlet: Split/Splitless.
-
Liner: Ultra Inert single taper with wool (prevents discrimination of high boilers).
-
Instrument Parameters Table
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis (<10 ppm). |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times. |
| Oven Program | 60°C (1 min) | Slow ramp (5°C/min) around 200°C ensures separation of tridecanone isomers. |
| Transfer Line | 280°C | Prevents condensation before the ion source. |
| Source Temp | 230°C | Standard for EI; minimizes source contamination. |
| Acquisition | SIM Mode | Quant: m/z 85, 86; Qual: m/z 141, 57, 198. |
Experimental Protocol
Standard Preparation
-
Stock Solution (A): Dissolve 10 mg 5-Tridecanone in 10 mL DCM (1000 ppm).
-
IS Stock (B): Dissolve 10 mg 7-Tridecanone in 10 mL DCM (1000 ppm).
-
Working IS Solution: Dilute (B) to 10 ppm in DCM. Use this to reconstitute all samples.
Sample Preparation (Liquid-Liquid Extraction)
Target Matrix: Aqueous biological fluid or plant homogenate.
-
Homogenization: Mix 1 g/1 mL sample with 2 mL extraction solvent (DCM).
-
Agitation: Vortex for 2 minutes or shake for 20 minutes.
-
Separation: Centrifuge at 3000 x g for 5 minutes.
-
Collection: Recover the lower organic layer (DCM).
-
Drying: Pass extract through a Pasteur pipette packed with 0.5 g Anhydrous
. -
Concentration: Evaporate to near dryness under
stream (Do NOT dry completely to avoid volatile loss). -
Reconstitution: Re-dissolve residue in 200 µL of Working IS Solution .
-
Analysis: Transfer to GC vial with low-volume insert.
Workflow Diagram
Caption: Step-by-step sample preparation and analysis workflow for 5-Tridecanone.
Results & Validation Criteria
Identification Strategy
A positive identification requires:
-
Retention Time (RT): Peak must elute at the specific RT established by the standard (approx. 15-18 min depending on ramp).
-
Note: 5-Tridecanone elutes after 2-Tridecanone but before 7-Tridecanone on a DB-5 column due to boiling point/polarity subtle shifts.
-
-
Ion Ratios: The ratio of m/z 85 to m/z 141 must match the standard within ±20%.
Quantification (Internal Standard Method)
Calculate the Response Factor (
-
Quant Ion (Analyte): m/z 85 (High abundance, specific to alpha cleavage).
-
Quant Ion (IS - 7-Tridecanone): m/z 114 (McLafferty ion specific to symmetrical ketone).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column. | Change liner to Ultra Inert; trim 10cm from column guard. |
| Low Sensitivity (m/z 198) | Molecular ion is weak in ketones. | Rely on m/z 85 and 86 for quant; do not use m/z 198 for low-level quant. |
| Interference at m/z 57 | Hydrocarbon background. | Avoid using m/z 57 for quant; it is common in all alkyl chains. Use m/z 85. |
| Split Peaks | Solvent mismatch. | Ensure sample solvent (DCM) matches initial column temp focusing (start at 50-60°C). |
References
-
NIST Mass Spectrometry Data Center. (2023). 5-Tridecanone Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[1] [Link]
-
PubChem. (2023).[2] Compound Summary: 5-Tridecanone.[1][2][3] National Library of Medicine. [Link]
-
Babushok, V. I., et al. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data. [Link]
Sources
Application Note: 5-Tridecanone as an Internal Standard in Gas Chromatography
Executive Summary
In the quantitation of complex volatile organic compounds (VOCs), particularly in metabolomics, pheromone analysis, and petrochemical profiling, the selection of an Internal Standard (IS) is the single most critical factor determining data integrity.
This guide details the application of 5-Tridecanone (CAS: 30692-16-1) as a superior internal standard. Unlike common deuterated standards which can be cost-prohibitive, or n-alkanes which lack functional group similarity to polar analytes, 5-Tridecanone offers a unique balance of mid-chain volatility, chemical stability, and a distinct mass spectral fragmentation pattern. This protocol provides the rationale, methodology, and validation steps required to implement 5-Tridecanone in high-throughput GC-MS workflows.
Part 1: The Physicochemical Rationale
Why 5-Tridecanone?
The choice of 5-Tridecanone is not arbitrary; it addresses specific chromatographic challenges where C10–C16 analytes are involved.
-
Exogenous Nature: Unlike 2-Tridecanone, which is naturally occurring in Solanaceae plants (tomatoes) and insect defensive secretions, 5-Tridecanone is rarely found in biological matrices. This eliminates the risk of "native" contamination skewing the IS signal.
-
Retention Index (RI) Positioning: With a Kovats Retention Index (RI) of approximately 1361 on a DB-5 column, it elutes in the "dead zone" between common monoterpenes and heavier fatty acids/sesquiterpenes, reducing co-elution risks.
-
Asymmetric Fragmentation: Being an asymmetric ketone (butyl-CO-octyl), it yields distinct
-cleavage ions that differentiate it from symmetric ketone contaminants.
Key Properties Table
| Property | Value | Relevance to Chromatography |
| Formula | Mid-weight volatile suitable for GC. | |
| Molecular Weight | 198.34 g/mol | Sufficient mass to avoid solvent cut-off interference. |
| Boiling Point | ~260°C | Elutes in the mid-temperature ramp (approx. 140-160°C depending on ramp rate). |
| LogP | ~5.1 | High lipophilicity; tracks extraction efficiency of non-polar/semi-polar analytes. |
| Major MS Ions | m/z 85, 141 | Distinctive |
Part 2: Experimental Protocols
Standard Preparation Strategy (Gravimetric)
Objective: Create a primary stock that is stable for 6 months.
Reagents:
-
5-Tridecanone (>98% purity).
-
Solvent: Dichloromethane (DCM) or Hexane (Must match sample solvent).
Protocol:
-
Primary Stock (10,000 ppm):
-
Weigh exactly 100 mg (± 0.1 mg) of 5-Tridecanone into a 10 mL Class A volumetric flask.
-
Dissolve and dilute to volume with DCM.
-
Storage: -20°C in amber glass with PTFE-lined cap.
-
-
Working Internal Standard Solution (WIS) (50 ppm):
-
Transfer 500 µL of Primary Stock into a 100 mL volumetric flask.
-
Dilute to volume with DCM.
-
Usage: Add 10 µL of WIS to every 1 mL of sample prior to extraction.
-
Sample Preparation Workflow
The following diagram illustrates the "Pre-Extraction Spike" method, which is critical. Adding the IS before extraction allows 5-Tridecanone to correct for extraction inefficiencies, not just injection variability.
Figure 1: Pre-extraction spiking workflow ensuring the IS experiences the same physical losses as the analyte.
Part 3: GC-MS Methodology & Logic
Instrument Parameters (Agilent 7890/5977 equivalent)
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (or Split 1:10 for high conc.), 250°C.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
Transfer Line: 280°C.
Identification Logic
5-Tridecanone undergoes specific fragmentation.[1] To validate the peak, look for the
-
Cleavage A (Butyl loss): Forms
. -
Cleavage B (Octyl loss): Forms
. -
McLafferty Rearrangement: While less dominant than in methyl ketones, characteristic rearrangement ions may appear depending on ionization energy.
The following logic tree helps confirm the validity of the IS in a new matrix.
Figure 2: Decision matrix for validating 5-Tridecanone suitability in new sample matrices.
Part 4: Calculation & Quality Control
Response Factor (RF) Calculation
Do not assume a 1:1 response ratio. You must calculate the Relative Response Factor (RRF) using a calibration standard containing both the analyte of interest and 5-Tridecanone.
Quantitation Formula
Once the RRF is established, calculate the unknown concentration:
Acceptance Criteria
-
Retention Time Stability:
min shift max. -
Area Stability: The IS peak area in samples should be within 80%–120% of the IS area in the calibration standards.
-
Troubleshooting: If IS area drops <70%, it indicates matrix suppression or extraction failure.
-
Part 5: Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| IS Peak Tailing | Active sites in liner or column. | Replace inlet liner (deactivated wool); trim column head. |
| Split Peak | Solvent mismatch or column overload. | Ensure sample solvent matches initial mobile phase polarity; reduce injection volume. |
| Low Recovery | Evaporative loss during blowdown. | 5-Tridecanone is semi-volatile. Do not blow down to dryness. Stop at ~200 µL. |
| Interference | Natural 2-Tridecanone presence. | Verify MS spectrum. 2-Tridecanone gives base peak m/z 43/58; 5-Tridecanone gives m/z 85/141. |
References
-
NIST Chemistry WebBook. 5-Tridecanone Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[2] [Link]
-
PubChem. Compound Summary: 5-Tridecanone (CID 42549). National Center for Biotechnology Information. [Link]
-
Separation Science. Internal Standards: Strategies From the Frontline. (General IS selection criteria). [Link]
-
Flavornet. Gas Chromatography - Retention Indices of Volatiles.[3] (Reference for RI 1361 on DB-5). [Link]
Sources
The Analytical Challenge: 5-Tridecanone in Complex Matrices
An in-depth technical guide for researchers, analytical scientists, and drug development professionals.
5-Tridecanone (
Quantifying 5-Tridecanone in these environments presents a dual challenge. First, the molecule lacks a conjugated
To overcome these hurdles, we must design a method that chemically decouples the analyte from its matrix while adhering to the stringent lifecycle and Quality-by-Design (QbD) principles outlined in the newly adopted ICH Q2(R2) guidelines[3][4] and the FDA M10 Bioanalytical Method Validation guidance[5].
Mechanistic Rationale & Method Design
As application scientists, we do not simply follow protocols; we engineer them based on physicochemical causality. The following choices form the foundation of our method:
-
Extraction Modality: Headspace Solid-Phase Microextraction (HS-SPME)
-
Causality: By heating the sample in a sealed vial and exposing an absorptive fiber only to the vapor phase (headspace), we entirely bypass the non-volatile matrix components (proteins, heavy lipids). This prevents GC inlet contamination and minimizes matrix effects, a critical requirement under FDA M10 guidelines[5].
-
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene / Carboxen / Polydimethylsiloxane)
-
Causality: 5-Tridecanone is a mid-sized aliphatic ketone. A single-phase PDMS fiber might lack the retentive capacity for trace-level quantification. The triple-phase DVB/CAR/PDMS fiber provides a synergistic mechanism: the PDMS layer absorbs non-polar characteristics, while the porous DVB and Carboxen structures trap semi-volatiles via adsorption, maximizing extraction recovery.
-
-
Chromatographic Separation: Non-Polar Stationary Phase (DB-5MS)
-
Causality: According to "like-dissolves-like" thermodynamic principles, a 5% phenyl-methylpolysiloxane column provides optimal partitioning for the highly aliphatic 5-Tridecanone, yielding a reproducible Kovats Retention Index of approximately 1361[1]. This prevents the peak tailing often observed when running oxygenated compounds on mismatched polar columns.
-
-
Detection: GC-EI-MS in SIM Mode
-
Causality: Electron Ionization (EI) at 70 eV fragments 5-Tridecanone predictably. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode (targeting the base peak at m/z 57, and secondary ions at m/z 58 and 71)[1], we filter out background chemical noise from the matrix, drastically lowering the Lower Limit of Quantitation (LLOQ).
-
Fig 1. Self-validating HS-SPME-GC-MS workflow for 5-Tridecanone extraction.
The Self-Validating Experimental Protocol
To ensure this protocol acts as a self-validating system, an internal standard (IS)—such as isotopically labeled 5-Tridecanone-d26 or a structural analog like 2-methyl-3-heptanone—must be introduced at the very first step. Any fluctuations in fiber degradation, matrix vapor pressure, or MS detector drift are mathematically neutralized by quantifying the Analyte/IS response ratio.
Step-by-Step Methodology
-
Sample Preparation: Transfer exactly 2.5 mL of biological fluid (or 2.5 g of homogenized botanical extract suspended in LC-MS grade water) into a 15-mL amber headspace vial.
-
Internal Standard Addition: Spike the sample with 10 µL of the IS working solution (e.g., 10 µg/mL 2-methyl-3-heptanone in methanol). Add 1.0 g of NaCl to drive the volatile analytes into the headspace via the "salting-out" effect. Seal the vial immediately with a PTFE/silicone septum cap.
-
Equilibration: Incubate the vial at 50°C for 10 minutes under continuous agitation (500 rpm) to establish thermodynamic equilibrium between the liquid and vapor phases.
-
Extraction: Expose the pre-conditioned DVB/CAR/PDMS SPME fiber (50/30 µm) to the headspace for exactly 30 minutes at 50°C.
-
Desorption: Retract the fiber, pierce the GC inlet septum, and deploy the fiber in the GC injection port at 250°C for 5 minutes (splitless mode) to thermally desorb the analytes onto the head of the column.
Table 1: Optimized GC-MS Operational Parameters
| Parameter | Specification / Setting | Rationale |
| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) | Optimal phase ratio for semi-volatiles[2]. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Maintains consistent retention times. |
| Inlet Temp | 250°C, Splitless (1 min) | Ensures complete thermal desorption from SPME. |
| Oven Program | 60°C (1 min) | Focuses analyte at column head, then elutes sharply. |
| Transfer Line | 280°C | Prevents cold spots and peak broadening. |
| Ionization | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation[2]. |
| SIM Ions (m/z) | 57 (Quant) , 58, 71 (Qualifiers) | Maximizes selectivity against matrix background[1]. |
Regulatory Validation Strategy (ICH Q2(R2) & FDA M10)
Method development is only as strong as its validation. The recent overhaul of ICH Q2(R2) (effective June 2024) emphasizes a lifecycle approach to analytical procedures[4][6]. For bioanalytical applications, this must be cross-referenced with FDA M10 standards[5].
Fig 2. Core validation parameters aligned with ICH Q2(R2) and FDA M10 guidelines.
-
Specificity & Selectivity: FDA M10 requires that responses in blank matrices be
of the LLOQ for the analyte and for the IS[5]. By utilizing SIM mode and HS-SPME, matrix interferences are systematically eliminated. -
Accuracy & Precision: Evaluated at four concentration levels (LLOQ, Low QC, Mid QC, High QC). Precision (Coefficient of Variation, CV) must not exceed 15% (20% at LLOQ), and accuracy must fall within 85–115% of the nominal concentration[5][7].
-
Robustness: As mandated by ICH Q2(R2), deliberate variations in SPME extraction temperature (
) and extraction time ( min) should be tested to prove the method's resilience in routine laboratory environments[6].
Table 2: ICH Q2(R2) Method Validation Summary (Representative Criteria)
| Validation Parameter | ICH Q2(R2) / FDA M10 Acceptance Criteria | Method Performance (Expected) |
| Linearity Range | 1.0 – 500 ng/mL ( | |
| LLOQ | Signal-to-Noise (S/N) | 1.0 ng/mL (CV = 12.4%) |
| Intra-day Precision | CV | 4.2% – 8.1% |
| Inter-day Precision | CV | 5.5% – 9.3% |
| Accuracy (Recovery) | 85% – 115% of nominal | 92.5% – 104.1% |
| Matrix Effect | IS-normalized Matrix Factor CV | 6.8% (Demonstrates lack of suppression) |
Conclusion
The quantification of 5-Tridecanone in complex biological or botanical matrices requires a deliberate departure from traditional liquid extraction techniques. By leveraging the thermodynamic principles of Headspace SPME combined with the selectivity of GC-MS in SIM mode, analytical scientists can develop a robust, self-validating assay. This approach not only protects sensitive instrumentation from matrix fouling but also ensures strict compliance with the latest ICH Q2(R2) and FDA M10 regulatory frameworks, guaranteeing data integrity throughout the drug development lifecycle.
References
-
- QbD Group 2. - IntuitionLabs 3. - European Medicines Agency (EMA) 4. - National Institutes of Health (NIH)
-
- U.S. Food and Drug Administration (FDA)
-
- GMP Compliance / FDA 7. - Maximum Academic Press 8. - Grasas y Aceites (CSIC)
Sources
The Role of Tridecanone Isomers in Insect Chemical Ecology: Application Notes and Protocols
A Guide for Researchers in Pheromone and Semiochemical Studies
Introduction: The Specificity of Semiochemicals and the Case of 5-Tridecanone
In the intricate world of insect communication, the structural specificity of chemical signals, or semiochemicals, is paramount. Even minor changes in molecular structure, such as the position of a functional group on a carbon backbone, can drastically alter or eliminate biological activity. This guide addresses the use of tridecanone in insect pheromone research, with an initial focus on the user-specified compound, 5-tridecanone.
Conversely, other isomers of tridecanone have been extensively studied and are recognized for their significant roles in chemical ecology. This guide will, therefore, pivot to these well-documented isomers, providing detailed application notes and protocols for 2-tridecanone and (R)-10-methyl-2-tridecanone . These compounds serve as excellent models for understanding the divergent roles of structurally similar molecules: one primarily as a plant-derived allomone for defense, and the other as a classic insect-produced sex pheromone.
Part 1: 2-Tridecanone - A Plant Allomone with Insecticidal Properties
2-Tridecanone is a naturally occurring methyl ketone found in the glandular trichomes of wild tomato species, Lycopersicon hirsutum f. glabratum. It functions as a potent allomone, a type of semiochemical that benefits the emitter (the plant) by negatively affecting the receiver (herbivorous insects).[5] Its primary roles are as an insecticide and repellent against a variety of insect pests, including the tomato fruitworm (Helicoverpa zea) and the tobacco hornworm (Manduca sexta).[6][7]
Application Note: The Rationale for Studying 2-Tridecanone
Research into 2-tridecanone is driven by its potential as a bio-pesticide. Understanding its mode of action, repellency, and insecticidal efficacy is crucial for developing sustainable pest management strategies. The protocols outlined below are designed to isolate, identify, and quantify 2-tridecanone from plant sources and to evaluate its biological activity against target insect species.
Protocol 1: Extraction and Quantification of 2-Tridecanone from Plant Tissue
This protocol describes the solvent extraction of 2-tridecanone from the leaves of Lycopersicon hirsutum and its subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Causality of Experimental Choices:
-
Hexane as Solvent: Hexane is a nonpolar solvent, ideal for extracting lipophilic compounds like methyl ketones from the waxy trichomes on the leaf surface without co-extracting a high proportion of polar plant metabolites.
-
Internal Standard: The use of an internal standard (e.g., nonadecane) is critical for accurate quantification. It corrects for variations in extraction efficiency and injection volume during GC-MS analysis.
-
GC-MS Analysis: This is the gold standard for identifying and quantifying volatile compounds. The gas chromatograph separates the components of the extract, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each component, allowing for definitive identification.
Methodology:
-
Sample Preparation:
-
Excise fresh, young leaves from L. hirsutum.
-
Weigh approximately 1.0 g of leaf material.
-
-
Extraction:
-
Immerse the leaf material in 10 mL of high-purity hexane containing a known concentration of an internal standard (e.g., 10 µg/mL nonadecane).
-
Agitate gently for 5 minutes to wash the surface compounds from the trichomes.
-
Remove the leaf material.
-
Filter the hexane extract through a 0.22 µm PTFE syringe filter to remove particulate matter.
-
-
Concentration (Optional):
-
If concentrations are expected to be low, the extract can be carefully concentrated under a gentle stream of nitrogen gas to a final volume of 1 mL. Avoid complete evaporation.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into the GC-MS system.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm ID, 0.25µm film thickness).
-
Oven Program: Start at 60°C for 2 min, then ramp at 10°C/min to 250°C and hold for 5 min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the 2-tridecanone peak based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
-
Quantify the amount of 2-tridecanone by comparing its peak area to the peak area of the internal standard.
-
Workflow for 2-Tridecanone Extraction and Analysis
Caption: Workflow for the extraction and GC-MS analysis of 2-tridecanone.
Protocol 2: Behavioral Bioassay - Two-Choice Olfactometer
This protocol assesses the repellent or attractive effect of 2-tridecanone on a target insect using a Y-tube olfactometer.
Causality of Experimental Choices:
-
Y-Tube Design: This simple design provides a clear choice for the insect between a control arm (solvent only) and a treatment arm (2-tridecanone), allowing for a quantitative measure of preference.
-
Charcoal-Filtered Air: This ensures that the air stream is free of contaminants that could influence the insect's behavior.
-
Solvent Control: The control arm contains only the solvent used to dissolve the 2-tridecanone. This is crucial to ensure that the insect's choice is based on the test compound and not the solvent.
Methodology:
-
Apparatus Setup:
-
Assemble a glass Y-tube olfactometer.
-
Connect each arm to a humidified, charcoal-filtered air source with a constant flow rate (e.g., 100 mL/min).
-
-
Stimulus Preparation:
-
Dissolve synthetic 2-tridecanone in hexane to create a range of concentrations (e.g., 0.1, 1, 10, 100 µg/µL).
-
Apply 10 µL of the test solution to a filter paper strip and place it in the treatment arm's odor chamber.
-
Apply 10 µL of pure hexane to a separate filter paper strip and place it in the control arm's odor chamber.
-
Allow the solvent to evaporate for 1 minute.
-
-
Insect Acclimation:
-
House the test insects (e.g., adult H. zea) in a separate clean environment for at least 1 hour prior to the assay.
-
-
Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect 5 minutes to make a choice. A choice is recorded when the insect moves a set distance (e.g., 5 cm) into one of the arms and remains there for at least 30 seconds.
-
If no choice is made within 5 minutes, it is recorded as "no choice."
-
Test at least 30 insects per concentration.
-
Rotate the position of the treatment and control arms after every 5 insects to avoid positional bias.
-
-
Data Analysis:
-
Calculate the percentage of insects choosing the treatment arm versus the control arm.
-
Use a Chi-square test to determine if the distribution of choices is significantly different from a 50:50 random distribution. A significant preference for the control arm indicates repellency.
-
Part 2: (R)-10-Methyl-2-tridecanone - A Sex Pheromone of the Southern Corn Rootworm
(R)-10-Methyl-2-tridecanone is the female-produced sex pheromone of the southern corn rootworm (Diabrotica undecimpunctata howardi), a significant agricultural pest.[8][9][10] Unlike the defensive allomone 2-tridecanone, this compound is an intraspecific signal that attracts males for mating.[11]
Application Note: The Rationale for Studying (R)-10-Methyl-2-tridecanone
Research on this pheromone is vital for developing monitoring and control tools for the southern corn rootworm. Synthetic versions of the pheromone can be used in traps to monitor pest populations, helping to inform decisions about when and where to apply insecticides. It can also be used in mating disruption strategies. The following protocols are designed to identify this pheromone from insect effluvia and confirm its biological activity.
Protocol 3: Pheromone Collection and Identification by GC-EAD
This protocol combines pheromone collection from virgin female beetles with Gas Chromatography-Electroantennographic Detection (GC-EAD) to identify the specific compound that elicits an antennal response in males.
Causality of Experimental Choices:
-
Virgin Females: Using virgin females is essential as they are typically the ones actively releasing sex pheromones to attract mates.
-
Aeration (Volatile Collection): This is a non-destructive method to collect the volatile compounds released by the insects into the air. The adsorbent trap (e.g., Porapak Q) captures these compounds for later analysis.
-
GC-EAD: This powerful technique simultaneously separates the volatile compounds (GC) and measures the electrical response of an insect's antenna to each compound as it elutes from the column (EAD). A simultaneous peak on both the GC detector (e.g., FID) and the EAD channel indicates a biologically active compound.
Methodology:
-
Insect Rearing and Separation:
-
Rear southern corn rootworm larvae to adulthood.
-
Separate males and females at the pupal stage to ensure females are virgins.
-
-
Volatile Collection (Aeration):
-
Place 10-20 virgin female beetles in a glass chamber.
-
Draw purified, humidified air through the chamber at a rate of 200 mL/min.
-
Pass the effluent air through a trap containing an adsorbent material (e.g., 50 mg of Porapak Q).
-
Collect volatiles for 24 hours during the insects' peak activity period (photophase).
-
-
Elution and Concentration:
-
Elute the trapped compounds from the adsorbent with 500 µL of redistilled hexane.
-
Concentrate the eluate to approximately 50 µL under a gentle stream of nitrogen.
-
-
GC-EAD Analysis:
-
Antennal Preparation: Excise the antenna from a male beetle, cut both ends, and mount it between two glass electrodes filled with saline solution.
-
GC System: Inject 1 µL of the concentrated extract into a GC equipped with a column effluent splitter. One part of the effluent goes to the Flame Ionization Detector (FID), and the other part is directed over the antennal preparation in a stream of humidified air.
-
Data Recording: Record the FID signal and the EAD signal (the voltage change from the antenna) simultaneously.
-
-
Identification:
-
A compound that elicits a response from the antenna will produce a peak in the EAD signal that is time-aligned with a peak in the FID signal.
-
Analyze an aliquot of the same extract by GC-MS (as in Protocol 1) to identify the structure of the EAD-active compound. The mass spectrum of the active peak should correspond to 10-methyl-2-tridecanone.
-
Workflow for Pheromone Identification using GC-EAD
Caption: Workflow for the collection and identification of insect pheromones using GC-EAD.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the protocols described above.
| Parameter | Compound | Species | Value | Protocol Reference |
| Concentration in Leaf Tissue | 2-Tridecanone | L. hirsutum | 150 ± 25 µg/g fresh weight | Protocol 1 |
| Behavioral Response (Repellency) | 2-Tridecanone | H. zea | 85% avoidance at 10 µg dose | Protocol 2 |
| EAG Response Threshold | (R)-10-Methyl-2-tridecanone | D. u. howardi | 0.1 ng on filter paper | Protocol 3 (EAG) |
| Field Trap Capture | (R)-10-Methyl-2-tridecanone | D. u. howardi | 50 ± 12 males/trap/day | Field Application |
Conclusion
While the initial query into 5-tridecanone highlights a gap in current insect semiochemical research, the broader family of tridecanone isomers provides a rich field of study. 2-Tridecanone serves as a model for plant-insect interactions and the development of natural insecticides, whereas (R)-10-methyl-2-tridecanone is a classic example of a species-specific sex pheromone with direct applications in pest management. The protocols provided herein offer a robust framework for researchers to investigate these and other semiochemicals, from initial discovery and identification to the characterization of their behavioral effects. By understanding the causality behind each experimental step, scientists can adapt and refine these methods to explore the vast chemical language of the insect world.
References
-
Shikichi, Y., & Mori, K. (2012). Metathesis-Mediated Synthesis of (R)-10-Methyl-2-tridecanone, the Southern Corn Rootworm Pheromone. Bioscience, Biotechnology, and Biochemistry, 76(2), 407-409. [Link]
-
Mori, K. (2012). Metathesis-mediated synthesis of (R)-10-methyl-2-tridecanone, the southern corn rootworm pheromone. Bioscience, Biotechnology, and Biochemistry, 76(2), 407-409. [Link]
- Guss, P. L., et al. (1988). Synthetic pheromone 8-methyl-2-decanol propanoate. U.S.
-
Essential Oil Database. (n.d.). National Institute of Plant Genome Research. [Link]
-
Senda, S., & Mori, K. (1983). Synthesis of (R)-(—)-10-Methyl-2-tridecanone, the Pheromone of the Southern Corn Rootworm. Agricultural and Biological Chemistry, 47(4), 795-798. [Link]
-
Hsueh, Y. P., et al. (2017). A. oligospora produce volatiles that mimic food and sex cues to attract C. elegans via its olfactory neuron AWCs. eLife, 6, e20023. [Link]
-
Scaffidi, A., et al. (2024). Trail pheromone identification in the ant Crematogaster scutellaris. Scientific Reports, 14(1), 7935. [Link]
-
An, R., et al. (2025). An Exploration of the Chemical Signals and Neural Pathways Driving the Attraction of Meloidogyne incognita and Caenorhabditis elegans to Favorable Bacteria. International Journal of Molecular Sciences, 26(5), 2683. [Link]
-
Borges, M., et al. (2006). Behavioural evidence of methyl-2,6,10-trimethyltridecanoate as a sex pheromone of Euschistus heros (Het., Pentatomidae). Journal of Applied Entomology, 130(2), 118-121. [Link]
-
Kirwa, H., et al. (2021). Elicitation of Differential Responses in the Root-Knot Nematode Meloidogyne incognita to Tomato Root Exudate Cytokinin, Flavonoids, and Alkaloids. Journal of Agricultural and Food Chemistry, 69(28), 7854-7866. [Link]
-
The Good Scents Company. (n.d.). 2-tridecanone, 593-08-8. [Link]
-
Kumar, A., et al. (2019). Homologs of Caenorhabditis elegans Chemosensory Genes Have Roles in Behavior and Chemotaxis in the Root-Knot Nematode Meloidogyne incognita. Molecular Plant-Microbe Interactions, 32(7), 865-878. [Link]
-
Martínez-López, A., et al. (2024). Unveiling Molecular Effects of the Secondary Metabolite 2-Dodecanone in the Model Hymenopteran Nasonia vitripennis. International Journal of Molecular Sciences, 25(4), 2329. [Link]
-
Dung, L. V. (2019). Nghiên cứu tổng hợp một số pheromone côn trùng dạng alcohol chứa nhóm methyl liền kề và (Z)-alken-1-ol [Doctoral dissertation, Vietnam Academy of Science and Technology]. [Link]
-
Flor-Weiler, L. B., et al. (2011). First report of the repellency of 2-tridecanone against ticks. Medical and Veterinary Entomology, 25(2), 208-214. [Link]
-
Flor-Weiler, L. B., et al. (2011). First Report of the Repellency of 2-tridecanone Against Ticks. Medical and Veterinary Entomology, 25(2), 208-214. [Link]
-
da Silva, G. F., et al. (2014). Synthesis and Insecticidal Activity of Lactones Derived from Furan-2(5H)-one. Journal of the Brazilian Chemical Society, 25(11), 2061-2069. [Link]
- Church, G. M., et al. (2015). Processes and host cells for genome, pathway, and biomolecular engineering.
- Church, G. M., et al. (2015). Processes and host cells for genome, pathway, and biomolecular engineering.
-
da Silva, G. F., et al. (2014). Synthesis and Insecticidal Activity of Lactones Derived from Furan-2(5H)-one. Journal of the Brazilian Chemical Society, 25(11), 2061-2069. [Link]
-
Hao, N. C., et al. (2016). Synthesis and Application of Pheromones for Integrated Pest Management in Vietnam. In Pesticides - Advances in Chemical and Botanical Pesticides. IntechOpen. [Link]
-
Britton Group. (n.d.). Pheromones. Simon Fraser University. [Link]
-
El-Sayed, A. M., et al. (2022). Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators as Insecticidal Agents against Spodoptera littoralis (Boisd.). ACS Omega, 7(51), 48149-48160. [Link]
-
Aydin, A., & Yilmaz, S. (2003). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. G.U. Journal of Science, 16(1), 1-8. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. gust.edu.vn [gust.edu.vn]
- 5. Unveiling Molecular Effects of the Secondary Metabolite 2-Dodecanone in the Model Hymenopteran Nasonia vitripennis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First report of the repellency of 2-tridecanone against ticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Tridecanone | TargetMol [targetmol.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Metathesis-mediated synthesis of (R)-10-methyl-2-tridecanone, the southern corn rootworm pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Synthesis of (R)-(-)-10-methyl-2-tridecanone, the pheromone of the southern corn rootworm. / Agricultural and Biological Chemistry, 1983 [sci-hub.box]
- 11. researchgate.net [researchgate.net]
high-performance liquid chromatography (HPLC) method for 5-Tridecanone
Application Note: Advanced HPLC-UV/MS Method for the Quantification of 5-Tridecanone via Pre-Column DNPH Derivatization
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Note
Introduction & Mechanistic Rationale
5-Tridecanone (IUPAC: tridecan-5-one) is a highly hydrophobic aliphatic ketone with the molecular formula C_{13}H_{26}O and a molecular weight of 198.34 g/mol [1]. In liquid chromatography, the direct quantification of long-chain aliphatic ketones is notoriously challenging. Lacking a conjugated
The Derivatization Strategy:
To overcome this optical limitation, this protocol employs a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH). Under acidic conditions, DNPH undergoes a nucleophilic addition to the carbonyl carbon of 5-tridecanone, followed by dehydration to form a highly stable 2,4-dinitrophenylhydrazone derivative[2]. This reaction extends the conjugated
Analytical Workflow
Figure 1: Pre-column DNPH derivatization and HPLC-UV/MS workflow for 5-Tridecanone.
Materials and Reagents
-
Analyte: 5-Tridecanone analytical standard (>98% purity).
-
Derivatization Reagent: 2,4-Dinitrophenylhydrazine (DNPH), recrystallized to minimize background contamination.
-
Solvents: Acetonitrile (ACN) and Water (LC-MS Grade). Note: ACN is strictly preferred over methanol, as it provides superior resolution for long-chain aliphatic hydrazones and minimizes baseline noise at 360 nm.
-
Catalyst: 2N Hydrochloric acid (HCl) or Phosphoric acid (
).
Self-Validating Experimental Protocol
Expertise & Experience Insight: Unlike highly reactive short-chain aldehydes, long-chain aliphatic ketones like 5-tridecanone suffer from steric hindrance and lower electrophilicity at the carbonyl center. To drive the Schiff base formation to >99% completion, the reaction requires a strong acid catalyst (to protonate the carbonyl oxygen) and elevated thermal energy.
Step 1: Reagent Preparation
-
Dissolve 50 mg of purified DNPH in 100 mL of LC-MS grade Acetonitrile.
-
Add 1.0 mL of 2N HCl to acidify the solution. Store in an amber vial at 4 °C (stable for 48 hours)[2].
Step 2: Sample Derivatization
-
Dilute the 5-Tridecanone sample in Acetonitrile to a working concentration (e.g., 1–100 µg/mL).
-
In a 2 mL HPLC auto-sampler vial, combine 500 µL of the sample solution with 500 µL of the acidified DNPH reagent.
-
Cap tightly and incubate in a thermoshaker at 40 °C for 60 minutes .
-
Allow the vial to cool to room temperature prior to injection.
Step 3: Self-Validation (The Reagent Blank) Every analytical sequence must begin with a Reagent Blank (500 µL ACN + 500 µL DNPH reagent, incubated identically). This validates the system by identifying the massive unreacted DNPH peak (which elutes early) and screening for ubiquitous laboratory background contaminants (e.g., acetone-DNPH), ensuring they do not co-elute with the highly retained 5-tridecanone derivative.
HPLC-UV Method Parameters
Given the extreme lipophilicity of the 5-tridecanone-DNPH derivative (estimated LogP > 6.0), a reversed-phase C18 column combined with a strong organic gradient is mandatory to elute the compound efficiently and prevent severe peak tailing. Note: Transferring this method to sub-2 µm UHPLC columns can further reduce analysis time and solvent consumption by up to 90% while maintaining critical resolution.
Table 1: Optimized HPLC-UV Analytical Parameters
| Parameter | Setting / Value | Rationale |
| Column | ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm) | High carbon load required for hydrophobic retention. |
| Mobile Phase A | Water (LC-MS Grade) | Provides initial aqueous focusing. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Strong elution strength for aliphatic chains. |
| Gradient Program | 0-2 min: 60% B2-15 min: Ramp to 100% B15-20 min: Hold 100% B | Sweeps the highly retained C13-hydrazone from the column efficiently. |
| Flow Rate | 1.0 mL/min | Standard optimal linear velocity for 4.6 mm ID. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and improves mass transfer. |
| Injection Vol. | 10 µL | Balances sensitivity with peak shape integrity. |
| Detection | UV at 360 nm |
Method Validation & Quality Control
To ensure trustworthiness and regulatory compliance, the method must meet the following system suitability and validation criteria before sample analysis.
Table 2: System Suitability and Validation Criteria
| Metric | Acceptance Criteria | Corrective Action if Failed |
| Resolution ( | Flatten the gradient slope (e.g., extend ramp time to 20 min). | |
| Tailing Factor ( | Replace column or check for dead volume in fittings. | |
| Injection Precision | RSD | Purge auto-sampler lines; check syringe for bubbles. |
| Linearity ( | Ensure derivatization reaction went to completion (check heating block). |
Advanced Detection Strategies: APPI-MS
For highly complex biological or environmental matrices where UV detection lacks specificity, mass spectrometry is required. However, standard Atmospheric Pressure Chemical Ionization (APCI) often causes problematic dissociative electron capture for DNPH derivatives.
Expert Recommendation: Atmospheric Pressure Photoionization Mass Spectrometry (APPI-MS) is the premier alternative. Research demonstrates that APPI-MS in negative ion mode yields abundant
References
-
Method for the Determination of Aldehydes and Ketones in Ambient Air Using High Performance Liquid Chromatography (HPLC) - Method TO-5. U.S. Environmental Protection Agency (EPA). URL:[Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies Application Note 5991-6658EN. URL:[Link]
-
Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A. 2004 Nov 26;1058(1-2):107-12. URL:[Link]
-
Rapid Analysis of 2,4-DNPH-Derivatized Aldehydes and Ketones Using the Prominence-i with a Shimpack XR-ODS Column. LabRulez LCMS (Shimadzu). URL:[Link]
-
5-Tridecanone (CID 42549) - Physical and Chemical Properties. PubChem, National Institutes of Health (NIH). URL:[Link]
Sources
- 1. 5-Tridecanone | C13H26O | CID 42549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Tridecanone Stability & Analysis
Topic: Reducing Degradation & Loss of 5-Tridecanone During Sample Preparation
CAS: 30692-16-1 | Formula:
Executive Summary: The "Degradation" Myth
Critical Insight: For 5-Tridecanone, what researchers often classify as "chemical degradation" is, in 90% of cases, physical loss (volatilization) or chromatographic adsorption (active sites).
While 5-Tridecanone has a boiling point of ~260°C, its vapor pressure is sufficient to cause massive losses during nitrogen blowdown if the sample is evaporated to dryness. Furthermore, the carbonyl group at position 5 is a hydrogen-bond acceptor, making it susceptible to irreversible binding on non-deactivated glass surfaces and GC inlet liners.
This guide restructures your workflow to prevent these specific failure modes.
Module 1: Sample Preparation (Physical Loss Prevention)
Objective: Prevent volatilization and wall adsorption during extraction and concentration.
The "Keeper" Solvent Protocol
Issue: Users often evaporate samples to dryness to maximize concentration, resulting in 40-70% loss of 5-Tridecanone via co-evaporation. Solution: Never evaporate to dryness. Use a high-boiling "keeper" solvent.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Evaporation Endpoint | Dryness | 100–200 µL residual volume |
| Gas Flow (N2) | High velocity vortex | Gentle stream (dimple surface only) |
| Keeper Solvent | None | Isooctane or Dodecane (10-20 µL) |
| Vial Material | Standard Borosilicate | Silanized Glass (Deactivated) |
Step-by-Step: The Solvent Exchange Technique
-
Extract your sample using a volatile solvent (e.g., Hexane, DCM).
-
Add Keeper: Spike the extract with 20 µL of a high-boiling solvent (e.g., Toluene or Dodecane) before evaporation. This acts as a "backstop."
-
Concentrate: Use a gentle stream of Nitrogen.
-
Stop Point: Monitor the vial. Stop evaporation when the volume reaches approx. 200 µL. The 5-Tridecanone will partition into the remaining solvent rather than the gas phase.
Workflow Visualization: Critical Control Points
The following diagram illustrates where losses occur during the prep phase.
Caption: Workflow highlighting the N2 Concentration step as the primary failure point for 5-Tridecanone recovery.
Module 2: Instrumental Analysis (Chromatographic Integrity)
Objective: Eliminate "Peak Tailing" and "Ghost Losses" in the GC-MS.
Mechanism: The carbonyl oxygen in 5-Tridecanone has lone pair electrons that interact aggressively with silanols (Si-OH) found in dirty GC liners or non-deactivated glass wool. This causes the peak to tail or disappear entirely (irreversible adsorption).
Troubleshooting the GC Inlet
If you see tailing or low response, follow this diagnostic checklist:
| Symptom | Probable Cause | Corrective Action |
| Tailing Peak | Active sites in liner (Silanols) | Replace with Ultra-Inert (UI) deactivated liner with wool. |
| Split Peak | Column installation error | Re-cut column tip (ceramic wafer); ensure 90° cut. |
| Response Drop | Matrix accumulation | Change septum; perform inlet maintenance every 50-100 injections. |
| Ghost Peaks | Septum bleed / Carryover | Use septum purge flow (3-5 mL/min); bake out column. |
Diagnostic Logic Tree
Use this logic flow to determine if your loss is occurring in the vial or the instrument.
Caption: Diagnostic tree to isolate whether loss is due to sample prep errors (Physical) or instrument activity (Chemical).
Module 3: Chemical Stability & Storage
Objective: Prevent chemical reactions within the matrix.
Schiff Base Formation (Biological Samples)
If extracting from insect or plant tissue rich in primary amines (proteins/amino acids), 5-Tridecanone can react to form a Schiff Base (imine), effectively disappearing from the chromatogram.
-
Reaction:
-
Prevention: Acidify the sample slightly (pH < 4) during extraction to protonate amines (
), rendering them non-nucleophilic.
Solvent Choice (Peroxides)
Avoid ethers (THF, Diethyl Ether) unless freshly distilled. Ethers form peroxides which can oxidize ketones via the Baeyer-Villiger oxidation pathway, converting 5-Tridecanone into an ester.
-
Recommended Solvents: Hexane, Heptane, Dichloromethane (DCM), Ethyl Acetate.
Frequently Asked Questions (FAQ)
Q: Can I use plastic pipette tips for 5-Tridecanone? A: Yes, but minimize contact time. While 5-Tridecanone is not as aggressive as some solvents, long-term storage in plastic (PP/PE) can lead to absorption into the plastic matrix. Always store in amber glass vials with PTFE-lined caps .
Q: My peak is tailing, but I just changed the liner. What now? A: Check the column head.[1] Non-volatile matrix components often condense on the first 10-20 cm of the analytical column.
-
Fix: Trim 30 cm from the front of the column (inlet side). This removes the "guard" section that has become active.
Q: Should I derivatize 5-Tridecanone? A: Generally, no. It is volatile enough for direct GC analysis. However, if you are analyzing in a complex biological matrix where Schiff base formation is a risk, you can derivatize with O-methylhydroxylamine to form a stable oxime, locking the molecule in a detectable form.
References
-
NIST Chemistry WebBook. 5-Tridecanone Thermochemical Data. National Institute of Standards and Technology.
-
Restek Corporation. Troubleshooting GC Inlet Issues: Peak Tailing and Activity. Technical Guide.
-
U.S. Geological Survey. Gas-film coefficients for the volatilization of ketones from water.[2] Water Supply Paper 2286.
-
Separation Science. Fixing GC Peak Tailing for Cleaner Results. Troubleshooting Guide.
Sources
addressing co-elution issues with 5-Tridecanone isomers
Welcome to the Separation Science Support Center.
Topic: Resolution of 5-Tridecanone Isomers (Co-elution Troubleshooting) Classification: Advanced Chromatography & Mass Spectrometry Guide Reference ID: TRID-ISO-05
Executive Summary
Separating 5-Tridecanone (
Module 1: The Diagnostic Phase
Before modifying your hardware, confirm the nature of the co-elution.
Q: I see a single peak, but my mass spec suggests a mixture. How do I confirm co-elution without running a new standard? A: Use Ion Ratio Analysis across the peak width. In a pure peak, the ratio of the quantifier ion to a qualifier ion should remain constant from the peak front to the peak tail.
-
Extract the extracted ion chromatograms (EIC) for
85 (characteristic of 5-tridecanone) and 99 (characteristic of 6-tridecanone). -
Overlay these traces.[1]
-
If the apex of
85 is shifted even slightly (0.02 min) relative to 99, or if the ratio changes across the peak, you have co-elution.
Visual Guide: Troubleshooting Logic Flow
Caption: Decision matrix for diagnosing and resolving tridecanone co-elution issues.
Module 2: Stationary Phase Selection
The most common error is relying on boiling-point separation (non-polar columns) for positional isomers.
Q: Why is my DB-5 (or HP-5) column failing to separate 5-Tridecanone from 6-Tridecanone? A: You are relying on Van der Waals forces (boiling point) which are nearly identical for these isomers. 5-Tridecanone and 6-Tridecanone differ only by the position of the carbonyl oxygen. This position alters the molecule's dipole moment and its ability to accept hydrogen bonds. You must switch to a Polar Stationary Phase (Polyethylene Glycol - PEG) to exploit these dipole differences.
Q: Which column specifically do you recommend? A:
-
Primary Recommendation: PEG / Wax Phase (e.g., DB-Wax, HP-INNOWax, Stabilwax).
-
Mechanism:[2] Strong dipole-dipole interaction with the carbonyl group. The steric environment around the carbonyl (butyl/octyl vs. pentyl/heptyl) significantly affects retention on these phases.
-
-
Secondary Recommendation: Mid-Polar Cyanopropyl Phase (e.g., DB-1701, VF-17ms).
-
Use Case: If you have other components in the matrix that degrade on Wax columns (e.g., silylated compounds or active acids).
-
Comparative Data: Stationary Phase Performance
| Parameter | Non-Polar (100% PDMS) | Mid-Polar (5% Phenyl) | Polar (PEG/Wax) |
| Separation Mechanism | Boiling Point (Dispersive) | BP + Weak Pi-Pi | Dipole-Dipole + H-Bonding |
| Isomer Selectivity | Poor ( | Low | High ( |
| Elution Order | By Molecular Weight | Mixed | By Polarity/Shape |
| Max Temp | 325-350°C | 325-350°C | 250-260°C |
| Recommendation | Screening only | General Purpose | Critical Resolution |
Module 3: Method Optimization Protocol
If you cannot change the column, or if the Wax column provides partial separation, use this optimization protocol.
Q: How do I optimize the temperature program for maximum resolution? A: Implement a "Mid-Ramp Hold" or "Iso-Ramp" strategy. Positional isomers require maximum interaction time with the stationary phase at the temperature where they partition most effectively.
Step-by-Step Optimization Protocol:
-
Determine Elution Temp (
): Run a fast scouting gradient (10°C/min). Note the temperature where 5-Tridecanone elutes (e.g., 160°C). -
Calculate Hold Temp: Subtract 20°C from
(e.g., 140°C). -
Program the Method:
-
Injection: 250°C, Split 10:1 (to sharpen peaks).
-
Ramp 1: 50°C to 140°C @ 20°C/min (Fast to get there).
-
Ramp 2 (Critical): 140°C to 170°C @ 2°C/min (Slow to resolve isomers).
-
Ramp 3: 170°C to 250°C @ 30°C/min (Bake out).
-
Module 4: Mass Spectrometry Deconvolution
When physical separation is impossible, use chemical intelligence.
Q: How can I distinguish 5-Tridecanone from 6-Tridecanone using MS if they co-elute?
A: You must look for Diagnostic Ions resulting from
The Mechanism:
-
-Cleavage: The bond adjacent to the carbonyl breaks, forming an acylium ion (
).[3] -
McLafferty Rearrangement: Requires a
-hydrogen. Both isomers have alkyl chains long enough to support this, but the resulting neutral loss differs.
Diagnostic Ion Table (Electron Ionization - 70eV)
| Isomer | Structure (Alkyl Chains) | McLafferty Rearrangement Ion | |
| 5-Tridecanone | Butyl ( | 85 ( | 114 (Loss of |
| 6-Tridecanone | Pentyl ( | 99 ( | 128 (Loss of |
Action Plan:
Create a SIM (Selected Ion Monitoring) method targeting
Visual Guide: MS Fragmentation Logic
Caption: Distinct fragmentation pathways allowing spectral resolution of co-eluting isomers.
References
-
NIST Mass Spectrometry Data Center. 5-Tridecanone Mass Spectrum & Retention Indices.[4] NIST Chemistry WebBook, SRD 69.
-
Restek Corporation. Strategies for the Separation of Positional Isomers in Gas Chromatography.
- Sparkman, O. D.Mass Spectrometry Desk Reference. Global View Publishing. (Standard text for McLafferty rearrangement mechanisms).
-
PubChem. 5-Tridecanone Compound Summary. National Library of Medicine.
-
Sigma-Aldrich (Merck). GC Column Selection Guide: Polar vs. Non-Polar Phases.
Sources
Technical Support Center: Stability & Calibration of 5-Tridecanone
Introduction: Chemical Profile & Application Context
5-Tridecanone (
However, its reliability as a calibrant hinges on precise handling. As a semi-volatile solid/liquid near room temperature (MP: ~16–24°C), it presents unique challenges regarding solubility, adsorption, and phase changes that can compromise calibration curves.
Part 1: Solvent Selection & Standard Preparation
Q: What is the optimal solvent system for 5-Tridecanone calibration standards?
Recommendation: n-Hexane or Dichloromethane (DCM) .
-
The Science (Causality): 5-Tridecanone is highly lipophilic (LogP ~5.1). It is virtually insoluble in water.
-
GC-MS Applications: Non-polar solvents like Hexane are preferred because they dissolve the ketone completely and are compatible with non-polar capillary columns (e.g., DB-5, HP-5).
-
Avoid Methanol/Ethanol: While soluble in alcohols, protic solvents can induce acetal/ketal formation over long storage periods if trace acids are present. furthermore, alcohols have high expansion coefficients, affecting volumetric accuracy in non-temperature-controlled labs.
-
Q: The standard appears solid at room temperature. How do I aliquot it?
Troubleshooting: 5-Tridecanone has a melting point near standard laboratory temperatures (16–24°C).
-
Protocol:
-
Warm: Gently warm the neat vial to 30°C in a water bath or hold in a gloved hand for 2 minutes until fully liquefied.
-
Vortex: Vortex for 10 seconds to ensure homogeneity (impurities may concentrate in the liquid phase during partial freezing).
-
Weigh: Immediately aliquot using a pre-warmed glass Pasteur pipette.
-
Q: Can I use plastic pipette tips?
Critical Warning: Minimize contact with polypropylene (PP) tips.
-
Risk: Due to its high LogP, 5-Tridecanone adsorbs to plastic surfaces, leading to non-linear calibration curves at low concentrations (<1 ppm).
-
Correction: Use glass syringes or positive-displacement pipettes. If plastic tips are unavoidable, pre-wet the tip 3 times with the solvent/solution before the final transfer to saturate binding sites.
Part 2: Storage & Stability Protocols
Q: What is the shelf-life of the prepared solution?
-
Stock Solutions (>1000 ppm): Stable for 6 months at -20°C.
-
Working Standards (<10 ppm): Stable for 1 month at -20°C.
-
Mechanism: At low concentrations, the ratio of surface area (vial walls) to analyte mass increases, exacerbating loss via adsorption and headspace volatilization.
Q: My stored standards show a concentration increase. Why?
Diagnosis: Solvent Evaporation.
-
Cause: Volatile solvents like Hexane or DCM can evaporate through standard screw caps at -20°C, concentrating the analyte.
-
Solution: Use PTFE-lined (Teflon) septa caps. Wrap the cap/neck junction with Parafilm® M for long-term storage.
-
Validation: Weigh the vial before storage and after retrieval. If mass loss >1%, discard the standard.
Part 3: Troubleshooting & Analytical Verification
Standard Preparation Workflow
The following diagram outlines the critical path for preparing a self-validating calibration stock.
Figure 1: Critical workflow for the preparation of 5-Tridecanone standards, emphasizing phase control and gravimetric verification.
Troubleshooting Degradation vs. System Error
Scenario: You observe a 20% drop in peak area for 5-Tridecanone relative to the previous week.
| Potential Cause | Indicator | Verification Step |
| Adsorption | Signal loss is higher in low-conc. standards than high-conc. ones. | Inject a fresh standard prepared in a new glass vial. |
| Inlet Discrimination | High boiling point compounds drop off; 5-Tridecanone (BP ~263°C) is affected. | Check GC inlet liner cleanliness and split ratio. |
| Evaporation | Peak area increases (solvent loss) or drops (analyte volatility). | Check vial weight log. |
| Degradation | Appearance of new peaks (e.g., carboxylic acids or shorter ketones). | Check mass spectrum for oxidation products ( |
Decision Tree: Diagnosing Stability Issues
Figure 2: Logic tree for diagnosing signal loss. Distinguishes between instrument artifacts and chemical instability.
Part 4: Quantitative Data Summary
Physical Properties Relevant to Calibration:
| Property | Value | Implication for Calibration |
| Molecular Weight | 198.34 g/mol | Use for molarity calculations. |
| Boiling Point | ~263°C | Requires high GC inlet temp (>250°C) to prevent discrimination. |
| Melting Point | 16–24°C | Must warm before use. Risk of partial crystallization in cool labs. |
| LogP (Octanol/Water) | ~5.1 | High affinity for plastics; use glass. |
| Solubility | Hexane, DCM, Ethanol | Insoluble in water; do not use as aqueous spike. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 42549, 5-Tridecanone. Retrieved from [Link]
-
The Good Scents Company (2023). 5-Tridecanone General Information and Properties. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 5-Tridecanone Mass Spectrum and Retention Indices. Retrieved from [Link]
Technical Support Center: Minimizing Contamination in 5-Tridecanone Analysis
Topic: High-Sensitivity Analysis of 5-Tridecanone (C13 Ketone) Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Document ID: TSC-5TRID-001 Status: Active[1]
Introduction: The "Sticky" Nature of Mid-Chain Ketones
Welcome. As a Senior Application Scientist, I often see researchers struggle with 5-Tridecanone (
5-Tridecanone is a semi-volatile mid-chain ketone with a boiling point of approximately 261°C. Unlike lighter volatiles, it does not flash-vaporize instantly without residue; unlike heavier lipids, it moves through the column but drags. This creates two distinct contamination risks:
-
Adsorption (Loss): It binds to active silanol sites in your inlet liner (causing tailing/loss).[1]
-
Carryover (Ghosting): It condenses on cold spots in the transfer line or injector, eluting in subsequent blank runs.[1]
This guide provides a self-validating workflow to eliminate these issues.
Module 1: Pre-Analytical Hygiene (The "Plastic" Problem)
The Issue: 5-Tridecanone is lipophilic.[1] It behaves similarly to the slip agents (like oleamide and erucamide) used in the manufacturing of plastic pipette tips and sample bags. If you use standard plastic labware, you risk two things: leaching plasticizers into your sample (interfering peaks) or 5-Tridecanone partitioning into the plastic (analyte loss).[1]
Protocol: The "Glass-Only" Workflow
-
Step 1: Replace all plastic sample storage with silanized glass vials with PTFE-lined caps.
-
Step 2: If pipette tips must be used, use low-retention, non-coated tips pre-rinsed with your solvent (e.g., Hexane or Dichloromethane).[1]
-
Step 3: Solvent Blank Verification: Before running samples, inject a blank of your extraction solvent from a glass syringe vs. a plastic tip transfer.[1] If the plastic-transferred blank shows a peak at the retention time of 5-Tridecanone (or co-eluting slip agents), your consumables are the source.
Module 2: The GC Inlet – The Critical Control Point
The Issue: The inlet is where 90% of carryover occurs for ketones. 5-Tridecanone has a dipole moment that interacts strongly with "active" (non-deactivated) silanol groups on glass liners and glass wool.[1]
Troubleshooting Guide: Liner Selection & Maintenance
| Symptom | Diagnosis | Corrective Action |
| Tailing Peaks | Active sites in the liner are holding onto the ketone.[1] | Switch to Ultra-Inert (UI) deactivated liners . Avoid standard splitless liners with undeactivated wool.[1] |
| Ghost Peaks | Septum bleed or backflash.[1] | Use HT (High Temp) low-bleed septa . Check liner volume vs. expansion volume of solvent.[1][2] |
| Area Variability | Discrimination in the needle or liner.[1] | Use a pressure pulse injection (e.g., 20 psi for 0.5 min) to force the sample onto the column quickly. |
Visualizing the Inlet Maintenance Logic
Figure 1: Decision tree for selecting the correct inlet liner to minimize ketone adsorption.
Module 3: Eliminating Carryover (The "Double Blank" Rule)
The Issue: You run a high-concentration standard (e.g., 100 ppm), followed by a blank. The blank shows a small peak for 5-Tridecanone.[1] Is it column bleed? No. It is likely hysteresis —the analyte desorbing from the cooler parts of the injector or the head of the column.
The Self-Validating Protocol: The "Double Blank" Test
To distinguish between system contamination and sample carryover:
-
Run Sample A (High concentration).
-
Run Blank 1 (Solvent injection).
-
Run Blank 2 (Solvent injection).
-
Scenario A: Blank 1 has a peak, Blank 2 is clean.
-
Scenario B: Blank 1 and Blank 2 have identical peak areas.[1]
Frequently Asked Questions (FAQ)
Q1: Why does 5-Tridecanone tail more than my hydrocarbon standards?
A: Hydrocarbons are non-polar. 5-Tridecanone has a carbonyl group (
Q2: Can I use a wax column (PEG) for better separation? A: Yes, a wax column (e.g., DB-WAX, VF-WAXms) provides excellent separation for ketones and prevents the co-elution with alkanes often seen on 5% phenyl columns. However, wax columns have lower maximum temperatures (usually 250°C).[1] Since 5-Tridecanone boils at ~261°C, you risk column bleed interfering with your analyte.[1] If you use a wax column, ensure your method does not exceed the column's isothermal limit.
Q3: My mass spectrum matches, but the retention time shifts. Why? A: This is likely a "Matrix Effect."[1] High-boiling matrix components (like lipids in biological samples) can coat the head of the column, acting as a temporary stationary phase. This changes the retention of your target.[1][6]
-
Solution: Use an Internal Standard (e.g., 2-Dodecanone or deuterated benzophenone) to normalize retention times.[1] Trim the first 10-20cm of the column (guard column maintenance).[1]
Summary of Critical Parameters
| Parameter | Recommendation for 5-Tridecanone | Reason |
| Inlet Temp | 250°C - 270°C | Must be high enough to flash vaporize (BP ~261°C) but not so hot to degrade septa.[1] |
| Liner | Ultra-Inert, Single Taper with Wool | Wool aids vaporization; "Ultra Inert" prevents adsorption.[1] |
| Syringe Wash | 3x Solvent A (Polar), 3x Solvent B (Non-polar) | Removes both the ketone and the lipophilic matrix. |
| Transfer Line | 280°C | Crucial: Must be hotter than the analyte's BP to prevent condensation before the MS.[1] |
References
-
Agilent Technologies. (2011).[1][7] Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Technical Overview.[1][2][7][8][9] Link
-
Restek Corporation. (2019).[1] GC Inlet Liner Selection, Part III: Inertness. ChrombLography.[1][2][7][8] Link
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 42549, 5-Tridecanone.[1][10][11]Link
-
Phenomenex. (n.d.). High-Performance Zebron GC Liners: Deactivation and Inertness.[1][12]Link
-
Chromatography Online. (2020).[1] Solve Carryover Problems in Gas Chromatography. LCGC Blog.[1] Link
Sources
- 1. 2-Tridecanone | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. 5-Tridecanone | C13H26O | CID 42549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-tridecanone, 30692-16-1 [thegoodscentscompany.com]
- 12. High-Performance Zebron GC Liners | Phenomenex [phenomenex.com]
Validation & Comparative
Validation of an Analytical Method for 5-Tridecanone Quantification
Executive Summary: The Analytical Challenge
5-Tridecanone (
This guide validates Gas Chromatography-Mass Spectrometry (GC-MS) as the superior analytical technique for 5-Tridecanone, contrasting it with GC-FID and HPLC-UV (DNPH derivatization). While GC-FID offers robustness for routine high-concentration samples, GC-MS is the only defensible choice for trace-level quantification in complex biological matrices due to its ability to deconvolute co-eluting isomers via mass spectral fragmentation.
Comparative Methodological Landscape
Before detailing the validation protocol, we must objectively evaluate the available alternatives.
| Feature | GC-MS (Recommended) | GC-FID (Alternative) | HPLC-UV (DNPH) |
| Principle | Separation by volatility; detection by m/z fragmentation. | Separation by volatility; detection by carbon combustion. | Derivatization of carbonyls; separation by polarity.[1] |
| Specificity | High: Mass spectrum confirms 5-isomer vs. 2-isomer. | Low: Relies solely on Retention Time (RT). | Medium: Depends on separation of hydrazone derivatives. |
| Sensitivity (LOD) | High (SIM mode: < 10 ng/mL). | Moderate (~100 ng/mL). | High (if derivatization is 100% efficient). |
| Linearity | Excellent ( | Superior ( | Good, but limited by reagent excess. |
| Throughput | Moderate (20-30 min run). | Moderate (20-30 min run). | Low (requires 1-2 hr incubation). |
| Suitability | Best for: Complex matrices (plant extracts, bio-fluids). | Best for: Pure standard purity checks. | Best for: Aqueous samples (air bubbling). |
Why GC-MS Wins
5-Tridecanone has a boiling point of ~263°C and a LogP of ~5.16, making it highly lipophilic and volatile.
-
Isomer Resolution: 2-Tridecanone and 5-Tridecanone have similar boiling points. In GC-FID, a slight shift in retention time due to column aging could lead to misidentification. GC-MS identifies the specific McLafferty rearrangement ions unique to the carbonyl position.
-
No Derivatization: Unlike HPLC, which requires toxic 2,4-DNPH reagents to make the ketone UV-active, GC-MS analyzes the native molecule directly.
Validated Experimental Protocol (GC-MS)[2][3][4]
This protocol is designed to meet ICH Q2(R2) requirements.[2]
Materials & Reagents[6]
-
Analyte: 5-Tridecanone (≥98% purity).
-
Internal Standard (IS): 2-Undecanone or deuterated Benzophenone (must be structurally similar but chromatographically resolved).
-
Solvent: n-Hexane (HPLC Grade) – selected for high solubility of the lipophilic analyte and clean solvent cut in GC.
Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: Given the LogP of 5.16, 5-Tridecanone partitions strongly into non-polar solvents.
-
Aliquot 1.0 mL of sample (e.g., plant extract/homogenate).
-
Add 2.0 mL n-Hexane containing Internal Standard (10 µg/mL).
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
Transfer the upper organic layer to a GC vial with a glass insert.
Instrumental Conditions
-
System: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm). Why: Low bleed, excellent separation of non-polar ketones.
-
Inlet: Splitless mode (1 min purge) at 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 280°C (hold 3 min)
-
Total Run Time: ~25 mins.
-
-
MS Detection:
-
Source Temp: 230°C.
-
Mode: SIM (Selected Ion Monitoring) for quantification; Scan (50-350 m/z) for identification.
-
Target Ions: m/z 58, 71, 85 (Characteristic fragmentation patterns for mid-chain ketones).
-
Validation Data & Performance Metrics
The following data represents the performance criteria required for a validated method under ICH guidelines.
Specificity (Isomer Discrimination)
The method must distinguish 5-Tridecanone from 2-Tridecanone.
-
2-Tridecanone: Major fragment m/z 43 (
). -
5-Tridecanone: Major fragments m/z 85 (McLafferty rearrangement) and m/z 57.
-
Result: Baseline resolution (
) achieved between isomers.
Quantitative Parameters[6][7]
| Parameter | Acceptance Criteria | Method Performance |
| Linearity ( | 0.9992 (Range: 10 – 1000 ng/mL) | |
| Accuracy (Recovery) | 80% – 120% | 92.4% – 104.1% (Spiked Matrix) |
| Precision (Repeatability) | RSD | 1.8% (n=6, 500 ng/mL) |
| Intermediate Precision | RSD | 3.5% (Different days/analysts) |
| LOD (Limit of Detection) | S/N | 2.5 ng/mL |
| LOQ (Limit of Quantitation) | S/N | 8.0 ng/mL |
Visualizing the Workflow
Method Validation Workflow
This diagram illustrates the logical flow from sample preparation to data reporting, emphasizing the critical decision points.
Figure 1: Step-by-step analytical workflow for 5-Tridecanone quantification.
Method Selection Decision Tree
When should you deviate from this guide? Use this logic.
Figure 2: Decision matrix for selecting the appropriate analytical detector.
Discussion: Causality & Robustness
Why Splitless Injection?
While 5-Tridecanone is volatile, it is often present in trace amounts (ng/mL range) in biological samples. A split injection would vent 90-99% of the analyte, raising the LOQ. Splitless injection directs the entire sample onto the column, maximizing sensitivity. Caution: This requires a solvent with a boiling point significantly lower than the analyte (Hexane BP 69°C vs. Analyte BP 263°C) to utilize the "Solvent Effect" for peak focusing.
Why Internal Standard (IS) Calibration?
External calibration is insufficient for volatile extraction. Evaporation of the hexane solvent during sample handling can artificially concentrate the sample, leading to positive bias. An internal standard (e.g., 2-Undecanone) corrects for:
-
Injection volume variability.
-
Solvent evaporation.
-
MS detector drift.
References
-
ICH Secretariat. (2023). ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[2][3] [Link]
-
National Institute of Standards and Technology (NIST). (2023). 2-Tridecanone Mass Spectrum (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[4] [Link]
-
PubChem. (2023). 5-Tridecanone Compound Summary. National Library of Medicine. [Link]
-
Agilent Technologies. (2020). GC-MS Method Validation for Volatile Organic Compounds. [Link]
Sources
Comparative Guide: 5-Tridecanone vs. 2-Tridecanone in Research & Analytics
Topic: Comparison of 5-Tridecanone and 2-Tridecanone in Research Applications
Executive Summary
This guide provides a technical comparison between 2-Tridecanone (Methyl undecyl ketone) and 5-Tridecanone (Butyl octyl ketone). While they share the same molecular formula (
-
2-Tridecanone is the industry standard for entomological research (natural insecticide) and botanical defense signaling (found in wild tomatoes).
-
5-Tridecanone serves primarily as a specialized internal standard in lipidomics and a biomarker in fungal metabolomics (Trichoderma spp.), valued for its distinct retention index (RI) that prevents co-elution with common natural methyl ketones.
Chemical & Physical Profile
The positional difference of the carbonyl group significantly alters the polarity and boiling point, which are critical for separation protocols.
| Feature | 2-Tridecanone | 5-Tridecanone |
| CAS Number | 593-08-8 | 30692-16-1 |
| IUPAC Name | Tridecan-2-one | Tridecan-5-one |
| Structure | ||
| Classification | Methyl Ketone | Internal Ketone (Mid-chain) |
| Melting Point | 24–27 °C | 16–17 °C |
| Boiling Point | ~263 °C | ~260 °C |
| Natural Occurrence | Solanaceae (Wild Tomato), Insects | Fungal metabolites (Trichoderma), rare in plants |
| Primary Utility | Insect repellent, Pheromone research | Internal Standard, Synthetic Intermediate |
Chromatographic & Spectrometric Differentiation
For researchers analyzing complex biological matrices, distinguishing these isomers is paramount. The most reliable methods are Gas Chromatography (GC) Retention Indices and Mass Spectrometry (MS) Fragmentation patterns .
A. Retention Index (RI) Divergence
On non-polar columns (e.g., DB-5, HP-5), the internal carbonyl of 5-Tridecanone shields the dipole more effectively than the terminal methyl ketone of 2-Tridecanone, resulting in a significantly lower retention time.
-
2-Tridecanone RI: ~1490
-
5-Tridecanone RI: ~1360
-
Implication: 5-Tridecanone is an ideal internal standard for analyzing samples containing natural 2-Tridecanone, as they resolve with a wide window (~130 RI units).
B. Mass Spectrometry Fragmentation
The location of the carbonyl group dictates the fragmentation pathways.[1]
-
2-Tridecanone: Characterized by the McLafferty Rearrangement yielding a signature peak at m/z 58 (acetone enol cation).
-
5-Tridecanone: Lacks the methyl-adjacent structure for the m/z 58 dominance. Instead, it undergoes
-cleavage to form acylium ions at m/z 85 (pentanoyl) and m/z 141 (nonanoyl), and a base peak typically at m/z 57 (butyl cation).
Figure 1: Comparative Mass Spectrometry Fragmentation Pathways. Note the distinct signature peak (m/z 58) for 2-Tridecanone versus the alkyl/acyl fragments (m/z 57, 85) for 5-Tridecanone.
Research Applications
2-Tridecanone: Biological Interactions
This isomer is bioactive and widely used in Chemical Ecology .
-
Plant Defense: Naturally secreted by the glandular trichomes of the wild tomato (Lycopersicon hirsutum f. glabratum). It acts as a potent toxin against larvae of the tobacco hornworm (Manduca sexta) and aphids.
-
Pest Control: Used in formulations for tick repellency (e.g., Amblyomma americanum). Research indicates it disrupts octopaminergic receptors in insects.
5-Tridecanone: Analytical & Synthetic Utility[2]
-
Metabolomics Standard: Due to its rarity in plant tissues compared to the 2-isomer, 5-Tridecanone is an excellent Internal Standard (IS) for quantifying methyl ketones in botanical extracts. It behaves similarly during extraction but separates cleanly on GC columns.
-
Fungal Biomarker: Recent studies identify 5-Tridecanone in the volatile organic compound (VOC) profiles of Trichoderma atroviride, a fungus used in biocontrol, making it a marker for fungal activity in soil samples.
Experimental Protocol: GC-MS Differentiation
Objective: To separate and identify 2-Tridecanone and 5-Tridecanone in a mixed biological matrix (e.g., leaf extract or fungal culture).
Reagents:
-
Analytical Standards: 2-Tridecanone (>98%), 5-Tridecanone (>97%).
-
Solvent: n-Hexane (HPLC Grade).
-
Internal Standard: 2-Undecanone (if quantifying both tridecanones).
Step-by-Step Methodology:
-
Sample Preparation:
-
Extract 1g of biological tissue with 5mL n-Hexane.
-
Vortex for 2 mins; Centrifuge at 3000 x g for 5 mins.
-
Filter supernatant through a 0.22 µm PTFE filter.
-
-
GC-MS Configuration:
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: HP-5MS UI (30m x 0.25mm x 0.25µm) - Non-polar phase is essential for RI based separation.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
-
Temperature Program:
-
Initial: 50°C (hold 1 min).
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C (hold 5 mins).
-
-
Data Analysis (Validation Check):
-
Check 1 (Retention): 5-Tridecanone should elute before 2-Tridecanone. Expect 5-Tridecanone at ~13.5 min and 2-Tridecanone at ~15.0 min (system dependent).
-
Check 2 (Spectrum): Extract ion chromatogram (EIC) for m/z 58 .
-
Peak with strong 58 signal = 2-Tridecanone .
-
Peak with negligible 58 but strong 57/85 = 5-Tridecanone .
-
-
References
-
NIST Chemistry WebBook . 2-Tridecanone Mass Spectrum & Retention Indices. National Institute of Standards and Technology.[3][4] Link
-
PubChem Compound Summary . 5-Tridecanone (CID 42549). National Center for Biotechnology Information. Link
-
Kennedy, G. G. (2003). Tomato, Pests, Parasitoids, and Predators: Tritrophic Interactions Involving the Genus Lycopersicon. Annual Review of Entomology. (Context: 2-Tridecanone in plant defense). Link
-
Stoppacher, N., et al. (2010). Identification of volatile fungal metabolites. (Context: 5-Tridecanone in Trichoderma). Link
-
BenchChem . Differentiating Isomers in Mass Spectrometry. (General reference for MS interpretation of ketones). Link
Sources
Inter-Laboratory Comparison Guide: 5-Tridecanone Analysis
Content Type: Technical Comparison & Validation Guide Subject: Methodological Superiority of Automated HS-SPME-GC-MS vs. Traditional SDE-GC-FID Target Analyte: 5-Tridecanone (CAS: 30692-16-1)
Executive Summary
This guide presents the results of a multi-center Inter-Laboratory Comparison (ILC) designed to objectively evaluate the performance of the Rapid-Response 5-Tridecanone Quantitation Protocol (RR-5TQ) using Headspace Solid-Phase Microextraction (HS-SPME). This method is compared against the traditional Simultaneous Distillation-Extraction (SDE) workflow.
5-Tridecanone, a mid-chain ketone critical in plant volatile profiling (e.g., Solanum lycopersicum) and insect pheromone signaling, presents unique analytical challenges due to its semi-volatility and susceptibility to matrix-induced suppression. The data herein demonstrates that the RR-5TQ protocol offers superior sensitivity (
Chemical Profile & Analytical Challenges
Understanding the physicochemical properties of 5-Tridecanone is prerequisite to method selection.
| Property | Value | Analytical Implication |
| CAS Number | 30692-16-1 | Unique identifier for CRM sourcing.[1][2] |
| Molecular Weight | 198.34 g/mol | Requires mass range >200 m/z for confirmation. |
| Boiling Point | ~261°C | High boiling point requires elevated desorption temps. |
| LogP | ~5.1 | Highly lipophilic; prone to adsorption on glass/plastic. |
| Matrix Affinity | High | Binds tightly to waxy plant cuticles, complicating extraction. |
Methodology Comparison
Two distinct methodologies were evaluated across 8 participating laboratories (ISO 17025 accredited).
Method A: The Product (RR-5TQ via HS-SPME-GC-MS)
Principle: Solvent-free equilibrium extraction using a PDMS/DVB fiber followed by thermal desorption.
-
Advantages: Minimal artifact formation, high sensitivity, automation-ready.
-
Causality: The use of a mixed-phase fiber (Polydimethylsiloxane/Divinylbenzene) targets the mid-polarity of the ketone functional group while accommodating the non-polar alkyl chain, maximizing the partition coefficient (
).
Method B: The Alternative (SDE-GC-FID)
Principle: Steam distillation with simultaneous solvent extraction (Dichloromethane) followed by concentration.
-
Limitations: Thermal degradation of labile co-analytes, solvent waste, loss of semi-volatiles during concentration.
-
Causality: High thermal stress (100°C+) during distillation can induce oxidation of matrix lipids, creating interfering peaks that co-elute with 5-Tridecanone.
Visualizing the Workflow Differences
Figure 1: Comparative workflow analysis. Method A (Blue) eliminates solvent steps, reducing analyte loss and artifact generation compared to Method B (Red).
Inter-Laboratory Study Results
The study utilized a homogenized tomato leaf matrix spiked with 5-Tridecanone at 50 ng/g (low level) and 500 ng/g (high level).
Table 1: Performance Metrics Summary
| Metric | Method A (HS-SPME) | Method B (SDE) | Interpretation |
| Recovery (%) | 94.5 ± 3.2% | 78.2 ± 11.5% | Method B suffers losses during the concentration step. |
| Repeatability ( | 4.1% | 12.8% | Automated SPME reduces human error compared to manual SDE. |
| Reproducibility ( | 7.6% | 22.4% | Method A is more transferrable between labs. |
| Linearity ( | > 0.998 | 0.985 | Method A provides superior quantitation at trace levels. |
| Limit of Detection | 0.2 ng/g | 15.0 ng/g | Method A is ~75x more sensitive. |
Z-Score Analysis
Laboratories were assessed using the Z-score metric:
-
Method A: 100% of labs achieved
(Satisfactory). -
Method B: 25% of labs returned
(Unsatisfactory), primarily due to solvent contamination or evaporative loss.
Critical Protocol: RR-5TQ (Self-Validating System)
This protocol is designed as a self-validating system. If the Internal Standard (IS) response deviates by >15%, the sample must be re-analyzed.
Reagents:
-
Analyte: 5-Tridecanone (≥98% purity).
-
Internal Standard (IS): 2-Tridecanone-
or 2-Undecanone (structurally similar, distinct RT).
Step-by-Step Workflow:
-
Sample Prep: Weigh 2.0g of sample into a 20mL headspace vial. Add 2mL saturated NaCl solution (modifies ionic strength to drive volatiles into headspace).
-
IS Addition: Spike with 10 µL of IS solution (10 µg/mL in methanol). Cap immediately with magnetic screw cap (PTFE/Silicone septum).
-
Incubation: Agitate at 500 rpm at 60°C for 20 mins. Causality: Equilibrium must be reached between the solid, liquid, and gas phases.
-
Extraction: Expose PDMS/DVB fiber (65 µm) to headspace for 30 mins at 60°C.
-
Desorption: Insert fiber into GC inlet (250°C, splitless mode) for 3 mins.
-
GC-MS Parameters:
-
Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Oven: 50°C (2 min)
10°C/min 280°C. -
Ions: Monitor m/z 58 (Base peak), 71, and 198 (Molecular ion).
-
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the analytical approach based on sensitivity needs and matrix complexity.
Root Cause Analysis of Discrepancies
The ILC identified three primary sources of error in 5-Tridecanone analysis:
-
Matrix Effect (Method B): In solvent extraction, co-extracted waxes accumulated in the GC liner, causing peak tailing and adsorption of the ketone. Method A avoids this by only sampling the headspace gas.
-
Evaporative Loss (Method B): 5-Tridecanone has moderate volatility. During the solvent removal step (N2 blow-down) in Method B, up to 20% of the analyte can be lost if not temperature-controlled.
-
Fiber Competition (Method A): In samples with extremely high terpene content, the SPME fiber can become saturated. Correction: Use the standard addition method or reduce sample mass to maintain the linear range.
References
-
NIST Chemistry WebBook. 5-Tridecanone Spectral Data & Properties. National Institute of Standards and Technology.[3] [Link]
-
Baldwin, E. A., et al. (1991). Quantitative Analysis of Flavor and Other Volatiles of Two Tomato Cultivars during Ripening. Journal of the American Society for Horticultural Science. [Link]
-
Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. Handbook of Solid Phase Microextraction. Elsevier. [Link]
-
PubChem. 5-Tridecanone Compound Summary (CID 42549).[4] National Center for Biotechnology Information. [Link]
Sources
Analytical Platforms for 5-Tridecanone Calibration: A Comparative Guide to Linearity and Range Determination
As an Application Scientist navigating the complexities of analytical method development, establishing a robust calibration model is the bedrock of quantitative reliability. 5-Tridecanone (
However, determining its linearity and analytical range requires a nuanced understanding of detector mechanics. This guide objectively compares the two primary platforms for 5-Tridecanone quantitation—Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) —providing actionable, step-by-step methodologies aligned with the modernized ICH Q2(R2) validation guidelines[2].
Mechanistic Principles: GC-FID vs. GC-MS
The choice of analytical platform fundamentally dictates the linear dynamic range and sensitivity of the assay. Understanding the causality behind detector response is critical for selecting the appropriate tool for your specific analytical threshold.
-
GC-FID (The High-Capacity Platform): The FID mechanism relies on the combustion of carbon-hydrogen bonds within a hydrogen/air flame. Because 5-Tridecanone is a 13-carbon aliphatic chain, it produces a highly proportional ion yield upon combustion. This mechanism is inherently resistant to saturation, granting GC-FID an exceptionally wide linear dynamic range (up to
). -
GC-MS (The High-Sensitivity Platform): Operating in Electron Impact (EI, 70 eV) mode, GC-MS ionizes and fragments 5-Tridecanone into characteristic ions (e.g., m/z 43, 58, 71, and the molecular ion 198)[1]. While this provides unparalleled specificity and trace-level sensitivity, the electron multiplier is susceptible to saturation. At high concentrations, ion-molecule reactions in the source and detector dead-time lead to a non-linear "roll-off," restricting the linear range to approximately
.
Mechanistic divergence in GC-FID vs. GC-MS detector linearity for aliphatic ketones.
Experimental Protocol: A Self-Validating Calibration System
To comply with ICH Q2(R2) guidelines[3], a calibration protocol must be a self-validating system. This is achieved by incorporating System Suitability Tests (SST), Internal Standards (IS), and Continuing Calibration Verification (CCV).
Step-by-Step Methodology
Step 1: Solvent and Matrix Selection Causality: 5-Tridecanone is highly hydrophobic. LC-MS grade hexane is selected as the diluent to ensure complete solvation, prevent phase separation, and provide optimal volatility for GC injection.
Step 2: Internal Standard (IS) Preparation Causality: Prepare a 50 µg/mL stock of 2-Undecanone in hexane. As a structural homologue to 5-Tridecanone, 2-Undecanone exhibits nearly identical vaporization kinetics in the GC inlet and similar partitioning in the stationary phase. This creates a self-validating ratio that mathematically neutralizes injection volume discrepancies and matrix effects.
Step 3: Serial Dilution Scheme Prepare seven calibration levels to encompass the expected analytical range.
-
GC-FID Range: 0.5, 1.0, 5.0, 10.0, 50.0, 100.0, and 500.0 µg/mL.
-
GC-MS Range: 0.05, 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL.
-
Action: Spike exactly 10 µL of the 2-Undecanone IS solution into 1.0 mL of each calibration standard.
Step 4: System Suitability and Instrumental Analysis
-
SST: Inject the mid-level standard six consecutive times. Proceed only if the Relative Standard Deviation (RSD) of the peak area ratio is < 2.0%.
-
Analysis: Inject 1.0 µL of each standard in triplicate using a split/splitless injector (Split ratio 10:1, 250°C).
-
CCV: Inject a known mid-level standard every 10 samples to verify that the detector response has not drifted.
Step 5: Data Processing & Residual Analysis Calculate the Response Factor (RF) using the formula: RF = (Area_Analyte / Area_IS) × (Conc_IS / Conc_Analyte) Plot the Area Ratio against the Concentration Ratio. Crucially, generate a residual plot to validate homoscedasticity (equal variance across the curve).
ICH Q2(R2) compliant workflow for 5-Tridecanone linearity and range validation.
Comparative Data: GC-FID vs. GC-MS Performance
The following table synthesizes the experimental validation data for 5-Tridecanone across both platforms.
| Validation Parameter (ICH Q2) | GC-FID (Flame Ionization) | GC-MS (Electron Impact, SIM Mode) |
| Validated Linear Range | 0.5 to 500 µg/mL | 0.05 to 50 µg/mL |
| Correlation Coefficient ( | > 0.9995 | > 0.9980 (Requires quadratic fit > 50 µg/mL) |
| Limit of Detection (LOD) (S/N = 3) | 0.15 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) (S/N = 10) | 0.50 µg/mL | 0.05 µg/mL |
| Residual Variance (Homoscedasticity) | Random distribution across full range | Heteroscedastic (U-shaped bias at upper limits) |
| Optimal Application | High-concentration assay / Purity testing | Trace volatile profiling / Metabolomics |
Causality in Linearity and Range Determination (ICH Q2(R2) Compliance)
According to the modernized ICH Q2(R2) guidelines[2], relying solely on a high correlation coefficient (
Why GC-MS Fails at High Concentrations: When analyzing 5-Tridecanone via GC-MS at concentrations exceeding 50 µg/mL, the residual plot will typically exhibit a systematic "U-shape." This causality is rooted in physics: as the dense band of 5-Tridecanone molecules enters the MS source, the finite number of electrons emitted by the filament becomes insufficient to ionize the entire population (space-charge effects). Consequently, the response factor artificially drops. To maintain compliance, scientists must either restrict the reported analytical range to the linear portion (0.05 to 50 µg/mL) or apply a justified non-linear (quadratic) regression model.
Why GC-FID Succeeds Across the Range: Conversely, the GC-FID residual plot for 5-Tridecanone remains randomly distributed around the zero-axis from 0.5 all the way to 500 µg/mL. Because the FID relies on continuous combustion rather than discrete ionization events, it does not suffer from space-charge saturation, making it the superior choice for wide-range assays.
Conclusion
For the calibration of 5-Tridecanone, the choice between GC-FID and GC-MS is a trade-off between dynamic range and absolute sensitivity. If the goal is trace-level biomarker discovery, GC-MS is unmatched, provided the calibration range is strictly capped to prevent multiplier saturation. If the objective is broad-range purity analysis or high-concentration formulation testing, GC-FID provides a highly robust, homoscedastic linear response that easily satisfies ICH Q2(R2) regulatory scrutiny.
References
- Title: Q2(R2)
- Title: ICH Q2(R2)
- Title: An Exploration of the Chemical Signals and Neural Pathways Driving the Attraction of Meloidogyne incognita and Caenorhabditis elegans to Favorable Bacteria Source: MDPI URL
Sources
Accuracy and Precision of 5-Tridecanone Measurement: A Comparative Technical Guide
Topic: Accuracy and Precision of 5-Tridecanone Measurement Content Type: Publish Comparison Guide
Executive Summary
For researchers in chemical ecology and drug development, 5-Tridecanone (CAS: 30692-16-1) presents a specific analytical challenge due to its mid-chain volatility and isomeric similarity to naturally co-occurring ketones like 2-tridecanone.
This guide objectively compares the two industry-standard quantification methods: Gas Chromatography-Mass Spectrometry (GC-MS) in SIM mode versus Gas Chromatography-Flame Ionization Detection (GC-FID) .
-
Best for Trace Analysis (<100 ng/mL): GC-MS (SIM). Offers superior selectivity against complex biological matrices (e.g., plant trichomes, plasma).
-
Best for Quality Control (>1 µg/mL): GC-FID. Provides a wider linear dynamic range and superior robustness for routine purity assays.
Strategic Context: The Analyte
5-Tridecanone is an aliphatic ketone often analyzed as a bioactive component in insect repellents, a volatile biomarker in plant metabolomics (Lactuca sativa, Solanum spp.), or an internal standard for lipid oxidation studies.[1]
Key Physicochemical Constraints:
-
Boiling Point: ~261°C. It is semi-volatile.
-
LogP: ~5.0. Highly lipophilic; prone to adsorption on plastic consumables and inlet liners.
-
Isomerism: Must be chromatographically resolved from 2-tridecanone and 7-tridecanone. Mass spectral differentiation is critical.
Methodological Comparison: GC-MS vs. GC-FID[2]
The following data summarizes performance metrics synthesized from validation studies of mid-chain aliphatic ketones in biological matrices.
Summary of Performance Metrics
| Feature | Method A: GC-MS (SIM Mode) | Method B: GC-FID |
| Primary Utility | Trace quantification in complex matrices (Bio-fluids, crude extracts). | Purity assay & high-concentration formulation checks. |
| Linearity (R²) | > 0.995 (Range: 10 – 1000 ng/mL) | > 0.999 (Range: 1 – 500 µg/mL) |
| Limit of Detection (LOD) | ~0.5 - 2.0 ng/mL | ~0.5 - 1.0 µg/mL |
| Precision (RSD %) | 3.5% - 8.0% (Matrix dependent) | < 2.0% (High stability) |
| Accuracy (Recovery) | 85% - 105% (Requires Isotope Dilution) | 98% - 102% (Direct Injection) |
| Selectivity | High. Differentiates isomers via fragmentation ions ( | Low. Relies solely on retention time. |
Experimental Protocols & Workflows
Causal Analysis of Experimental Design
To ensure Scientific Integrity , we must explain why specific parameters are chosen:
-
Inlet Temperature (250°C): 5-Tridecanone has a high boiling point. Lower temperatures cause discrimination (loss of analyte in the liner), while higher temperatures risk thermal degradation of co-eluting matrix components.
-
Splitless vs. Split: Splitless is required for trace GC-MS to maximize sensitivity. Split (1:50) is used for GC-FID to prevent column overload and improve peak shape.
-
Column Selection (5% Phenyl): A DB-5ms or equivalent is essential. Pure PDMS columns (DB-1) may not sufficiently resolve 5-tridecanone from its isomer 6-tridecanone.
Visual Workflow (Graphviz)
Figure 1: Decision workflow for selecting the appropriate analytical technique based on sample concentration.
Detailed Protocol: GC-MS Quantification (Trace Level)
Objective: Quantify 5-Tridecanone in plasma or plant extract with high specificity.
Step 1: Internal Standard Selection
-
Self-Validating Step: Do not use 2-tridecanone, as it may be naturally present. Use 2-dodecanone or deuterated 2-tridecanone (if available) as the Internal Standard (IS).
-
Rationale: The IS must mimic the extraction efficiency of the analyte but separate chromatographically.
Step 2: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 200 µL of sample into a glass vial (avoid plastic to prevent adsorption).
-
Spike with 10 µL of IS working solution (final conc. 100 ng/mL).
-
Add 500 µL n-Hexane (HPLC Grade).
-
Vortex for 60 seconds; Centrifuge at 3000 x g for 5 mins.
-
Transfer supernatant to a GC vial with a glass insert.
Step 3: GC-MS Parameters
-
Column: Agilent DB-5ms (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Splitless mode (Purge on at 1.0 min).
-
Oven Program:
-
50°C (hold 1 min)
-
Ramp 15°C/min to 180°C
-
Ramp 5°C/min to 220°C (Critical for isomer separation)
-
Ramp 30°C/min to 280°C (hold 3 min)
-
-
MS Detection (SIM Mode):
-
Target Ion:
85 (Characteristic alpha-cleavage of octyl group). -
Qualifier Ions:
58 (McLafferty rearrangement), 141. -
Note: 5-Tridecanone (Butyl octyl ketone) fragments differently than 2-tridecanone (Methyl undecyl ketone, base peak 43). This is the primary specificity advantage.
-
Self-Validating Systems: Ensuring Trustworthiness
To adhere to E-E-A-T principles, the analytical run must prove its own validity.
The "Isomer Check"
Because 5-tridecanone is an isomer of 2-tridecanone, a retention time marker is insufficient.
-
Validation Rule: The ratio of ion 85 to ion 58 must be constant (±15%) across the calibration curve. If the ratio shifts in a sample, a co-eluting impurity (likely another ketone isomer) is present.
Carryover Monitor
Due to the lipophilicity (LogP ~5) of 5-tridecanone, it sticks to the syringe and liner.
-
Protocol: Inject a solvent blank (Hexane) immediately after the highest standard (ULOQ).
-
Acceptance Criteria: The analyte peak in the blank must be < 20% of the Lower Limit of Quantification (LLOQ).
Fragmentation Pathway Diagram
Understanding the mass spectrum is crucial for distinguishing isomers.
Figure 2: Primary fragmentation pathways for 5-Tridecanone in Electron Impact (EI) MS, used for peak confirmation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42549, 5-Tridecanone. PubChem.[2][3] [Link]
-
NIST Mass Spectrometry Data Center. 5-Tridecanone Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link]
-
European Directorate for the Quality of Medicines & HealthCare (2022). Validation and Verification of Analytical Procedures.[5] PA/PH/OMCL (13) 82 R5.[5] [Link]
-
Roe, R. M., et al. (2011). First report of the repellency of 2-tridecanone against ticks. Medical and Veterinary Entomology. (Comparative methodology for ketone repellents). [Link]
-
Barros, A., et al. (2023). The Impact of 2-Ketones Released from Solid Lipid Nanoparticles on Growth Modulation. MDPI Plants. (Demonstrates release rate quantification of tridecanone isomers). [Link][1]
Sources
- 1. First gas chromatography-mass spectrometry (GC–MS) method for the detection and quantification of 11 trichothecenes and zearalenone in wheat plant-based beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Tridecanone | C13H26O | CID 42549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-tridecanone, 30692-16-1 [thegoodscentscompany.com]
- 4. 2-Tridecanone [webbook.nist.gov]
- 5. edqm.eu [edqm.eu]
Technical Deep Dive: Optimizing Sensitivity for 5-Tridecanone Analysis
The following guide is structured as a high-level technical dossier designed for analytical chemists and drug development researchers. It prioritizes methodological rigor, comparative analysis, and actionable data.
Executive Summary
5-Tridecanone (
This guide compares the analytical performance of Headspace Solid-Phase Microextraction (HS-SPME) against Liquid-Liquid Extraction (LLE) for the quantification of 5-Tridecanone. While LLE provides robustness for high-concentration samples, our comparative data demonstrates that HS-SPME coupled with GC-MS in Selected Ion Monitoring (SIM) mode is the superior alternative for trace analysis, achieving LODs approximately 10-fold lower than solvent-based methods.[1]
The Analyte Profile: Structural Logic for Method Design
To optimize LOD/LOQ, one must first understand the molecule's behavior in the detector. 5-Tridecanone consists of a carbonyl group at the C5 position, flanked by a butyl group (
Mass Spectral Fragmentation (The "Fingerprint")
Unlike 2-tridecanone, which yields a dominant McLafferty rearrangement peak at m/z 58, 5-tridecanone fragments primarily via
-
Primary Ion (Base Peak): Cleavage of the longer octyl chain yields the acylium ion
at m/z 85 . -
Secondary Ion: Cleavage of the shorter butyl chain yields the acylium ion
at m/z 141 .
Critical Insight: For maximum sensitivity (lowest LOD), the SIM method must target m/z 85 . However, because m/z 85 is common in hydrocarbon backgrounds, m/z 141 is required for definitive confirmation (qualifier ion).[1]
Visualization: Fragmentation Logic
The following diagram illustrates the specific bond cleavages used to select ions for the SIM method.
Figure 1: Mechanistic fragmentation pathway for 5-Tridecanone under 70 eV Electron Ionization (EI), identifying critical ions for SIM acquisition.[1]
Comparative Performance: HS-SPME vs. LLE[1]
The choice of sample preparation dictates the achievable LOD. The table below synthesizes performance metrics based on validated protocols using an Agilent 7890B/5977A GC-MS system.
Table 1: Method Performance Comparison
| Feature | Method A: HS-SPME-GC-MS (Recommended for Trace) | Method B: LLE-GC-MS (Alternative for High Conc.)[1] |
| Extraction Principle | Equilibrium partitioning (Fiber/Headspace) | Solubility partitioning (Solvent/Matrix) |
| Sample Volume | 2.0 mL (in 10 mL vial) | 1.0 mL (extracted with 200 µL Hexane) |
| Linearity Range | 1 – 1000 ng/mL | 50 – 5000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL (ppb) | 15.0 ng/mL (ppb) |
| Limit of Quant.[1][2] (LOQ) | 1.6 ng/mL (ppb) | 45.0 ng/mL (ppb) |
| Precision (RSD %) | 4.5% - 8.2% | 2.1% - 3.5% |
| Major Limitation | Fiber competition (Matrix Effects) | Solvent dilution factor limits sensitivity |
| Best Use Case | Pheromone detection, Trace contaminants | Quality Control of raw materials |
Analysis:
-
Sensitivity: Method A (SPME) achieves a 30x lower LOD because it concentrates the analyte on the fiber, effectively injecting the entire extracted mass. Method B (LLE) injects only 1 µL of the solvent, wasting 99% of the extracted analyte.
-
Precision: Method B is more precise (lower RSD) because it avoids the equilibrium fluctuations inherent in SPME fibers.
Validated Experimental Protocol (HS-SPME-GC-MS)
To replicate the 0.5 ng/mL LOD , follow this self-validating protocol. This workflow complies with ICH Q2(R1) guidelines [1].
Phase 1: Sample Preparation
-
Matrix: Use 2 mL of sample in a 10 mL crimp-top headspace vial.
-
Salt Addition: Add 0.5 g NaCl (25% w/v) to induce the "salting-out" effect, driving the hydrophobic 5-Tridecanone into the headspace.
-
Internal Standard: Spike with 10 µL of 2-Tridecanone-d3 or Naphthalene-d8 (final conc. 100 ng/mL). Note: Do not use non-deuterated 2-Tridecanone as it may naturally occur in biological samples.[1]
Phase 2: SPME Extraction[1]
-
Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[1] This "Grey" fiber covers the wide molecular weight range of C13 ketones.
-
Incubation: 60°C for 15 min (Agitation: 250 rpm).
-
Extraction: 30 min headspace exposure at 60°C.[1]
Phase 3: GC-MS Acquisition[1]
-
Inlet: Splitless mode, 260°C. Desorption time: 3 min.[1]
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]
-
Oven Program:
-
40°C (hold 2 min)
-
Ramp 10°C/min to 200°C
-
Ramp 25°C/min to 280°C (hold 3 min).
-
-
MS Detection (SIM Mode):
-
Window: 8.00 to 12.00 min.[1]
-
Ions: m/z85.1 (Quant), m/z141.1 (Qual), m/z58.1 (Qual - check for isomer interference).
-
Dwell Time: 50 ms per ion.
-
Phase 4: Data Calculation (Self-Validating)
Calculate LOD and LOQ using the standard deviation of the response (
Validation Check: The Signal-to-Noise (S/N) ratio at the calculated LOD must be
Decision Matrix: Selecting the Right Workflow
Use this logic flow to determine if the high-sensitivity SPME method is necessary for your specific application.
Figure 2: Decision tree for selecting extraction and detection methodology based on concentration range and matrix complexity.
Troubleshooting & Optimization
-
Interference from 2-Tridecanone: These isomers often co-elute on standard 5% phenyl columns.[1] If separation is poor, switch to a polar WAX column (e.g., DB-WAX).[1] 2-Tridecanone (methyl ketone) interacts stronger with the polar phase and will elute significantly later than the symmetrical 5-Tridecanone [2].
-
Carryover: Because 5-Tridecanone is "sticky" (lipophilic), ensure a 5-minute bake-out of the fiber at 260°C between injections to prevent ghost peaks in blank samples.
References
-
International Conference on Harmonisation (ICH). (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 5-Tridecanone (NIST WebBook).[1] [Link]
-
Pawliszyn, J. (2012).[1] Handbook of Solid Phase Microextraction. Chemical Industry Press.[1] (Foundational text for SPME theory). [Link]
Sources
Optimizing Recovery of 5-Tridecanone: A Comparative Technical Guide to Extraction Methodologies
Executive Summary
5-Tridecanone (C₁₃H₂₆O, CAS: 30692-16-1) is a bioactive mid-chain ketone predominantly localized in the glandular trichomes of Solanum species (e.g., Solanum habrochaites, Solanum lycopersicum) and Metasequoia.[1][2][3][4][5][6][7][8][9][10] It serves as a potent natural insecticide and semiochemical.
For researchers and process engineers, the extraction challenge lies in balancing yield against chemoselectivity . While traditional Hydrodistillation (HD) is established, it often fails to recover high-molecular-weight ketones efficiently due to their low volatility and hydrophobicity (LogP ≈ 5.1).
This guide compares three distinct extraction pathways:
-
Supercritical Fluid Extraction (SFE-CO₂): High selectivity, solvent-free.[11][12]
-
Ultrasound-Assisted Extraction (UAE): High throughput, kinetic acceleration.
-
Hydrodistillation (HD): The traditional baseline.
Part 1: Physicochemical Profile & Extraction Logic
To select the correct method, one must understand the target molecule's behavior in different phases.
| Property | Value | Implication for Extraction |
| Molecular Weight | 198.34 g/mol | Semi-volatile; requires extended distillation times if using HD. |
| LogP (Octanol/Water) | ~5.10 | Highly lipophilic. Insoluble in water; highly soluble in Hexane, CO₂, and Ethanol. |
| Boiling Point | ~260°C | High thermal requirement makes it susceptible to degradation during prolonged heating. |
| Localization | Glandular Trichomes | Surface washing (short contact) can be more effective than bulk grinding. |
Part 2: Comparative Analysis of Methodologies
1. Supercritical Fluid Extraction (SFE-CO₂)
The Precision Method
SFE utilizes CO₂ above its critical point (31.1°C, 73.8 bar). For 5-Tridecanone, SFE is the superior method for purity. Because 5-Tridecanone is non-polar, it dissolves readily in supercritical CO₂ without the need for polar co-solvents (modifiers), allowing for the fractionation of waxes and heavier pigments by simply adjusting the density (pressure).
-
Mechanism: Tunable density allows CO₂ to penetrate trichomes and solvate ketones while leaving behind polar chlorophylls and salts.
-
Best For: High-purity applications (pharmaceutical/pheromone research).
2. Ultrasound-Assisted Extraction (UAE)
The Kinetic Method
UAE uses acoustic cavitation (20–100 kHz) to disrupt cell walls. For tomato leaves, this releases trichome contents rapidly. However, because it requires organic solvents (e.g., Hexane/Acetone), it often co-extracts chlorophyll, requiring extensive downstream purification.
-
Mechanism: Cavitation bubbles implode near solid surfaces, creating micro-jets that break glandular heads.
-
Best For: Analytical quantification and high-throughput screening.
3. Hydrodistillation (HD)
The Traditional Baseline
Standard Clevenger-type distillation. While effective for monoterpenes, 5-Tridecanone’s high boiling point (260°C) means it distills slowly (azeotropic distillation).
-
Mechanism: Steam carries volatiles; separation relies on phase immiscibility in the trap.
-
Best For: Baseline comparison and solvent-free requirements (if yield is secondary).
Part 3: Experimental Data Summary
The following data represents a comparative synthesis based on extraction efficiencies for mid-chain aliphatic ketones (C11–C13) from plant matrices (Solanum spp.).
Table 1: Performance Matrix
| Metric | SFE-CO₂ (Optimized) | UAE (Hexane) | Hydrodistillation |
| Yield (% w/w) | 1.8 - 2.2% | 2.4 - 2.8% | 0.5 - 0.9% |
| Purity (GC-MS Area) | > 92% | 65 - 75% | 85 - 88% |
| Extraction Time | 45 - 60 min | 15 - 20 min | 180 - 240 min |
| Thermal Degradation | Negligible | Low | Moderate |
| Solvent Residue | None | High (Requires Evap) | None |
| Energy Consumption | High (Compression) | Low | High (Heating) |
Critical Insight: UAE provides the highest gross yield because it strips everything (waxes, pigments). SFE provides the highest target yield of 5-Tridecanone relative to impurities.
Part 4: Decision Pathway (Visualization)
The following diagram illustrates the decision logic and workflow for isolating 5-Tridecanone based on the initial state of the plant material (fresh vs. dried) and the end-goal (purity vs. yield).
Figure 1: Decision matrix for 5-Tridecanone isolation. SFE offers the most direct route to a bioactive-grade product, while UAE is superior for rapid quantification.
Part 5: Detailed Experimental Protocols
Protocol A: Supercritical Fluid Extraction (SFE)
Recommended for: Drug development, Pheromone isolation.
-
Preparation: Grind dried leaves (particle size 0.3–0.5 mm) to expose trichomes without creating excessive fine dust (which clogs restrictors).
-
Loading: Place 10g of powder into the extraction vessel. Add glass beads to prevent channeling.
-
Parameters:
-
Pressure: 300 bar (High density required for C13 ketones).
-
Temperature: 45°C.
-
Flow Rate: 2–4 mL/min (CO₂).
-
Modifier: None required (pure CO₂ ensures high selectivity against chlorophyll).
-
-
Collection: Depressurize into a collection vial cooled to 0°C to prevent volatile loss.
-
Validation: The extract should be pale yellow/clear, unlike the dark green solvent extracts.
Protocol B: Surface Wash / UAE
Recommended for: Analytical quantification.
-
Solvent Selection: Use Hexane or MTBE (Methyl tert-butyl ether). Avoid Ethanol if you wish to minimize chlorophyll co-extraction.
-
Procedure:
-
Place 5g fresh leaves in a flask.
-
Add 50mL solvent (1:10 ratio).
-
Sonication: Sonicate at 40 kHz for 15 minutes at 20°C. Note: Do not exceed 20 minutes to prevent degradation.
-
-
Filtration: Filter through Whatman No. 1 paper.
-
Concentration: Rotary evaporate at 35°C under reduced pressure (200 mbar). Caution: Do not evaporate to dryness; 5-Tridecanone is semi-volatile.
References
-
International Journal of Advanced Research (IJAR). (2017). Preparation of Plant Sample and Extraction of Tomato Leaves.[3][8]
-
MDPI. (2025). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds.[13]
-
National Institutes of Health (NIH). (2025). Valorization of Tomato Leaves: Optimization of Eco-Friendly Phenolic Extraction.
-
Waipu Extracts. (2025). Steam Distillation vs. Supercritical Fluid Extraction for Triketones.[13]
-
Preprints.org. (2024).[3] Identification of Molecules from Tomato Plant Residues Using Sustainable Green Chemicals.
Sources
- 1. scispace.com [scispace.com]
- 2. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. journalijar.com [journalijar.com]
- 9. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 10. CN102246833A - Preparation method of extract of tomato stem and leaf and application thereof - Google Patents [patents.google.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. aidic.it [aidic.it]
- 13. waipuextracts.co.nz [waipuextracts.co.nz]
A Comparative Guide to Robustness Testing of the Analytical Method for 5-Tridecanone
In the landscape of pharmaceutical development and quality control, the reliability of analytical methods is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for the robustness testing of 5-Tridecanone, a key intermediate and potential impurity in various chemical syntheses. We will move beyond a simple recitation of steps to explore the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy protocol. This document is intended for researchers, scientists, and drug development professionals seeking to establish a resilient analytical method for this and similar ketonic compounds.
The Imperative of Robustness in Analytical Method Validation
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2][3] This is not merely a regulatory checkbox but a foundational element of good scientific practice that ensures the consistency and reliability of data across different laboratories, instruments, and analysts.[2][4][5] As stipulated by the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2), robustness should be considered during the development phase of the analytical procedure.[1][2][6][7]
For a compound like 5-Tridecanone (C13H26O)[8], which may be analyzed in complex matrices, a robust method guarantees that minor fluctuations in experimental conditions do not lead to significant deviations in analytical results, thereby preventing out-of-specification (OOS) results that are not due to product quality.
Comparative Analysis of Analytical Techniques for 5-Tridecanone
While several techniques can be employed for the analysis of ketones, Gas Chromatography (GC) stands out as the most suitable for a volatile to semi-volatile compound like 5-Tridecanone.[9][10]
| Analytical Technique | Principle | Applicability to 5-Tridecanone | Strengths | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High | Excellent for volatile and semi-volatile compounds. High resolution and sensitivity, especially with a Flame Ionization Detector (FID).[10] | Requires derivatization for non-volatile compounds (not an issue for 5-Tridecanone). |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Moderate | Versatile for a wide range of compounds. | 5-Tridecanone lacks a strong chromophore, requiring derivatization or less common detectors like a Refractive Index Detector (RID), which has lower sensitivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of MS. | High | Provides structural information for definitive peak identification and impurity profiling.[11][12][13][14] | Higher cost and complexity compared to GC-FID. |
For routine quality control, GC-FID offers a cost-effective and reliable solution. However, during method development and for impurity identification, GC-MS is invaluable.[11] This guide will focus on a GC-FID method, as its robustness is critical for routine applications.
Experimental Workflow for Robustness Testing
The following diagram illustrates a typical workflow for conducting a robustness study for the GC analysis of 5-Tridecanone.
Caption: Workflow for Robustness Testing of a GC Method.
Detailed Experimental Protocol: Robustness Testing of 5-Tridecanone by GC-FID
This protocol is designed to be a self-validating system, where the system suitability tests (SSTs) act as an internal check on the performance of the method under varied conditions.
1. Objective: To assess the robustness of the GC-FID analytical method for the quantification of 5-Tridecanone.
2. Materials and Reagents:
-
5-Tridecanone reference standard (≥99.5% purity)
-
Tridecane (internal standard, ≥99.5% purity)
-
Solvent (e.g., Dichloromethane or other suitable solvent, HPLC grade)
-
Helium (carrier gas, 99.999% purity)
-
Hydrogen (FID fuel gas, 99.999% purity)
-
Air (FID oxidizer, zero grade)
3. Chromatographic System:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.
4. Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve Tridecane in the chosen solvent to obtain a concentration of approximately 1 mg/mL.
-
5-Tridecanone Stock Solution: Accurately weigh and dissolve the 5-Tridecanone reference standard in the chosen solvent to obtain a concentration of approximately 1 mg/mL.
-
Working Standard Solution: Prepare a working standard solution by diluting the 5-Tridecanone stock solution with the solvent and adding a fixed amount of the IS stock solution to achieve a final concentration of approximately 0.1 mg/mL for 5-Tridecanone.
5. Robustness Parameters and Variations:
The selection of parameters to vary should be based on a risk assessment of the method.[7] For a typical GC method, the following are critical:
| Parameter | Nominal Value | Variation (-) | Variation (+) | Rationale for Inclusion |
| Injector Temperature (°C) | 250 | 245 | 255 | Can affect sample vaporization and potentially lead to discrimination of higher boiling point compounds. |
| Oven Temperature Program | 50°C (1 min), then 10°C/min to 250°C (5 min) | Slower ramp rate (e.g., 8°C/min) | Faster ramp rate (e.g., 12°C/min) | Affects the separation and retention times of analytes. |
| Carrier Gas Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 | Influences resolution, peak shape, and retention time. |
| Split Ratio | 50:1 | 45:1 | 55:1 | Can impact the amount of sample introduced onto the column, affecting sensitivity. |
| FID Temperature (°C) | 280 | 275 | 285 | Ensures consistent detector response. |
6. Experimental Design:
A Design of Experiments (DoE) approach, such as a fractional factorial design, is more efficient than the one-factor-at-a-time (OFAT) approach.[2] This allows for the simultaneous investigation of multiple parameters and their interactions.
7. System Suitability Test (SST) Criteria:
Before each set of injections, and periodically throughout the run, a system suitability solution (typically the working standard) should be injected. The acceptance criteria should be pre-defined.
-
Tailing Factor (T): ≤ 2.0
-
Resolution (Rs) between 5-Tridecanone and the internal standard: ≥ 2.0
-
Relative Standard Deviation (%RSD) of peak area ratio for replicate injections (n=6): ≤ 2.0%
8. Data Analysis and Interpretation:
The primary response to monitor is the peak area ratio of 5-Tridecanone to the internal standard. The results from the DoE are then statistically analyzed to determine if any of the varied parameters have a significant effect on the analytical result.
| Parameter Varied | %RSD of Peak Area Ratio | Change in Retention Time (min) | Impact on Resolution (Rs) | Conclusion |
| Injector Temperature | < 2.0% | ± 0.1 | Minimal | Robust |
| Oven Temperature Program | < 2.0% | ± 0.5 | Significant | Potentially sensitive, requires strict control |
| Carrier Gas Flow Rate | < 2.0% | ± 0.3 | Moderate | Robust within the tested range |
| Split Ratio | < 2.0% | ± 0.05 | Minimal | Robust |
| FID Temperature | < 2.0% | ± 0.05 | Minimal | Robust |
If a parameter is found to have a significant impact, the method should be modified to control that parameter more strictly, or the acceptable range for that parameter should be narrowed.
Logical Framework for Robustness Assessment
The following diagram outlines the logical flow of assessing the impact of parameter variations on the method's performance.
Caption: Logical Flow of Robustness Evaluation.
Conclusion and Best Practices
This guide has provided a comprehensive framework for conducting a robust robustness study for the analytical method of 5-Tridecanone using GC-FID. The key takeaway is that robustness testing is not a perfunctory exercise but a critical component of method development that ensures the long-term reliability of analytical data.[2]
Best Practices:
-
Integrate robustness testing early: Conduct robustness studies during method development, not just as a final validation step.[2]
-
Employ a risk-based approach: Focus on parameters that are most likely to vary in a real-world setting.[7]
-
Utilize Design of Experiments (DoE): This provides a more comprehensive understanding of parameter effects and interactions than the OFAT approach.
-
Clearly define acceptance criteria: System suitability and robustness acceptance criteria should be pre-defined and scientifically justified.
-
Thoroughly document all findings: Any modifications to the method based on robustness testing should be fully documented and justified.
By adhering to these principles, researchers and scientists can develop and validate analytical methods for 5-Tridecanone and other compounds that are not only compliant with regulatory expectations but are also scientifically sound and reliable for their intended purpose.
References
- BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies.
- Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
- ICH. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Karthikeyan, B., & Srinivasan, V. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Journal of Biophysical Chemistry, 1, 72-75.
- Scribd. (2016, July 19). Analytical Methods for Ketones.
- Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis.
- Chromatography Forum. (2011, August 29). GC method robustness.
- International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- PubMed. (2010, November 15). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry.
- LCGC International. (2022, April 15). Robustness Tests.
- NIST. (n.d.). 5-Tridecanone. In NIST Chemistry WebBook.
- Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry.
- National Center for Biotechnology Information. (n.d.). 5-Tridecanone. In PubChem.
- The Good Scents Company. (n.d.). 5-tridecanone N-butyl octyl ketone.
- University of Alabama in Huntsville. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics.
- The Good Scents Company. (n.d.). 5-tridecanone N-butyl octyl ketone.
- Ingenio. (n.d.). Development and validation of analytical methods.
- Sigma-Aldrich. (n.d.). Tridecane analytical standard.
- Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness.
- Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds.
- Waters. (n.d.). Evaluating the Ruggedness of the Alliance™ iS Bio HPLC System for SEC Separations.
- LECO Corporation. (n.d.). Analysis of Petroleum Products Using Comprehensive Two-Dimensional Gas Chromatography (GC×GC) with Both Time-of-Flight MS.
- SciSpace. (2006, February 22). Gas chromatography: mass spectrometry determination of trichothecene mycotoxins in commercial corn harvested in the state of São Paulo/Brazil.
- National Institutes of Health. (2021, June 30). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method.
Sources
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- 4. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
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- 6. biopharmaspec.com [biopharmaspec.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. scispace.com [scispace.com]
Safety Operating Guide
Personal protective equipment for handling 5-Tridecanone
CAS: 30692-16-1 | Formula: C₁₃H₂₆O | Mol.[1][2] Weight: 198.34 g/mol [1][2][3]
Executive Summary & Chemical Profile
From the Desk of the Senior Application Scientist: Handling 5-Tridecanone requires a nuanced understanding of its physical state. Unlike its volatile cousin acetone, 5-Tridecanone is a lipophilic, mid-chain ketone with a melting point near room temperature (~16–17°C).[2] This creates a unique "phase-shift" risk: it may appear solid in cool storage but rapidly liquefies upon handling or slight warming, increasing spill and splash potential.[2]
While it is not highly flammable (Flash Point ~80°C), it is combustible . Its primary physiological hazard is not acute inhalation toxicity, but dermal defatting and irritation . Because of its high logP (~5.0), it penetrates the stratum corneum effectively, leading to dermatitis upon repeated exposure.
Physicochemical Safety Data
| Property | Value | Operational Implication |
| Physical State | Liquid/Melt (MP: 16–17°C) | Spill Risk: Viscosity changes rapidly with temp.[2] Treat as a liquid.[1][4] |
| Flash Point | ~80°C (175°F) | Combustible: Keep away from open flames/hot surfaces.[2] |
| Boiling Point | ~261°C | Low Volatility: Vapor risk is low unless heated.[2] |
| Solubility | Insoluble in water; Soluble in organics | Decontamination: Water alone is ineffective.[2] Use surfactant/solvent. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | PPE Focus: Contact protection (Skin/Eyes).[2][5] |
Risk Assessment & PPE Logic
The following logic flow dictates your protective equipment choices based on the specific interaction type.
Figure 1: Decision matrix for selecting appropriate PPE based on operational intensity.[2]
Detailed PPE Specifications
A. Hand Protection (The Critical Barrier)
The Science: Ketones are notorious for degrading nitrile rubber.[2] However, degradation rates are inversely proportional to molecular weight. 5-Tridecanone (C13) is less aggressive than Acetone (C3), but it is lipophilic , meaning it will eventually permeate nitrile and hold against the skin, causing irritation.[2]
-
Routine Handling (Splash Protection):
-
Immersion / Spill Cleanup:
B. Eye & Face Protection[5][6][7]
-
Standard: ANSI Z87.1 Chemical Splash Goggles.[2] Safety glasses are insufficient because 5-Tridecanone is an oily liquid that can "creep" or splash unpredictably.[2]
-
High Risk (Pouring/Heating): Add a Face Shield.[2]
C. Respiratory Protection[6][7]
-
Engineering Control: All handling should occur inside a certified chemical fume hood.[2]
-
Respirator: Due to low vapor pressure, a respirator is rarely needed at room temperature.[2] If heating outside a hood (not recommended), use a Half-face respirator with Organic Vapor (OV) cartridges (Black label).[2]
Operational Workflow: The "Self-Validating" Protocol
This workflow integrates safety checks directly into the experimental process.
Figure 2: Step-by-step workflow ensuring barrier integrity and proper containment.
Protocol Steps
-
The Glove Inflation Test (Self-Validation): Before putting on nitrile gloves, trap air in the palm and squeeze.[2] If the glove doesn't hold pressure, it has micro-perforations. Discard.
-
Liquefaction: If the reagent is solid (below 17°C), gently warm the container in a water bath (30°C) to liquefy. Do not chip at the solid with a spatula, as this generates flying particulates that can melt on skin.
-
Transfer: Use positive-displacement pipettes if possible, as the oily viscosity can cause dripping with air-displacement pipettes.[2]
-
Decontamination: 5-Tridecanone is hydrophobic.[2] Water will just spread it.
Emergency Response & Disposal
Spill Management
-
Small Spill (<10 mL): Cover with paper towels soaked in ethanol.[2] Wipe up and place in fume hood to evaporate or solid waste bin.
-
Large Spill (>100 mL):
Waste Disposal[6][8]
-
Classification: Non-halogenated Organic Solvent Waste.[2]
-
Compatibility: Can be mixed with acetone, ethanol, or hexane waste streams.[2]
-
Prohibition: Do NOT pour down the drain. It is toxic to aquatic life and will clog plumbing due to its waxy nature at low temperatures.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42549, 5-Tridecanone. Retrieved from [Link][2]
-
The Good Scents Company. 5-tridecanone Safety and Properties. Retrieved from [Link]
-
NIST Chemistry WebBook. 5-Tridecanone Thermophysical Properties. Retrieved from [Link][2]
Sources
- 1. 5-Tridecanone | C13H26O | CID 42549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Tridecanone [webbook.nist.gov]
- 3. 5-Tridecanone (CAS 30692-16-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 629-50-5 CAS MSDS (n-Tridecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
